tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-methyl-1H-indol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-7-12-8-11(5-6-13(12)17-10)9-16-14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSYDEWASOKWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate" CAS number
An In-Depth Technical Guide to tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate for Advanced Research
Executive Summary
Chemical Identity and Physicochemical Properties
A precise Chemical Abstracts Service (CAS) number for this compound is not consistently indexed, suggesting it may be a novel or specialized research intermediate. However, its identity is unequivocally defined by its structure. The molecule incorporates a 2-methylindole core, a foundational scaffold in numerous pharmacologically active agents, functionalized at the 5-position with a methylamine group protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is instrumental in multi-step synthesis, allowing for selective reactions elsewhere on the indole ring.
Properties for the target molecule can be predicted based on its structure and data from analogous compounds.
| Property | Value (Predicted/Calculated) | Source/Rationale |
| Systematic IUPAC Name | tert-butyl N-[(2-methyl-1H-indol-5-yl)methyl]carbamate | Lexichem TK 2.7.0 |
| Molecular Formula | C₁₅H₂₀N₂O₂ | Based on structure |
| Molecular Weight | 260.33 g/mol | Based on structure |
| CAS Number | Not Assigned | Multiple database searches (e.g., BLDpharm) show N/A[1] |
| XLogP3 (Predicted) | ~3.4 | Prediction based on similar structures like tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate[2] |
| Topological Polar Surface Area | 54.1 Ų | Based on analogous structures containing the carbamate and indole NH moieties[2] |
| Physical State | Likely a solid at room temperature | Based on related compounds such as tert-butyl-N-methylcarbamate[3] |
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached via a two-step sequence starting from a commercially available precursor. The chosen methodology is based on well-established, high-yield transformations commonly employed in medicinal chemistry.
Synthetic Workflow Overview
The proposed pathway involves the reductive amination of 2-methyl-1H-indole-5-carbaldehyde followed by the protection of the resulting primary amine with a Boc group.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (2-methyl-1H-indol-5-yl)methanamine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methyl-1H-indole-5-carbaldehyde (1.0 eq) and dissolve in methanol (MeOH).
-
Reagent Addition: Add ammonium acetate (~7-10 eq) to the solution. The large excess drives the equilibrium towards the formation of the imine intermediate.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion over the starting aldehyde, minimizing side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of 1M HCl. Concentrate the mixture under reduced pressure to remove methanol. Basify the aqueous residue with 2M NaOH and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be used directly in the next step.
Step 2: Synthesis of this compound
This procedure is adapted from similar, well-documented Boc protection protocols for indole-containing amines.[4]
-
Setup: Dissolve the crude (2-methyl-1H-indol-5-yl)methanamine (1.0 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (TEA) (1.5-2.0 eq). TEA acts as a non-nucleophilic base to scavenge the acidic byproducts of the reaction.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) dropwise to the solution at 0 °C. The primary amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Purification: Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure title compound.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not an end-product but a strategic building block. Its value lies in the combination of the indole nucleus and the Boc-protected amine, which opens avenues for diverse molecular elaborations.
-
Indole Scaffold: The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties allow it to participate in various biological interactions.
-
Boc-Protected Amine: The Boc group is a robust and reliable protecting group. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), unmasking the primary amine for further functionalization. This allows for the selective modification of other positions on the indole ring (e.g., N-alkylation at the indole nitrogen) before deprotection and subsequent amine chemistry.
-
Versatile Intermediate: This compound serves as a precursor for the synthesis of more complex molecules, including potential inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) or compounds with antimicrobial or anti-parasitic properties.[4][5][6]
Caption: Role as a versatile synthetic intermediate.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for the title compound is unavailable, safety protocols should be based on data for structurally similar chemicals, such as tert-butyl carbamate and other functionalized indoles.[7][8][9]
| Parameter | Guideline | Rationale & Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, nitrile gloves, lab coat. | Standard practice for handling chemical reagents. Avoids skin and eye contact.[7][8] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. | Prevents inhalation of potentially harmful vapors or dust.[7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Consider storage under an inert atmosphere (e.g., argon). | Protects from moisture and atmospheric oxidation, ensuring chemical stability.[8][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Carbamates and indoles can react vigorously with strong oxidizers. The Boc group is labile to strong acids.[8][10] |
| First Aid: Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. | Standard procedure for inhalation exposure.[7] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | Minimizes absorption and irritation.[7] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | Immediate and thorough rinsing is critical to prevent eye damage.[7] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | Prevents aspiration of the chemical into the lungs.[7] |
Conclusion
This compound stands out as a high-value intermediate for synthetic and medicinal chemistry. Despite the absence of a designated CAS number, its structure is well-defined, and its synthesis is achievable through reliable, standard organic chemistry protocols. The strategic placement of a Boc-protected amine on the pharmacologically significant 2-methylindole scaffold provides researchers with a versatile tool for constructing complex molecular architectures. Adherence to rigorous safety protocols, derived from analogous compounds, is essential for its handling and use in the laboratory. This guide provides the foundational knowledge required for its synthesis, application, and safe management, empowering its effective use in pioneering drug discovery programs.
References
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CAS#:875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Chemsrc. Available from: [Link]
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tert-Butyl (2-hydroxyethyl)(methyl)carbamate. Pharmaffiliates. Available from: [Link]
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tert-Butyl ((1H-indol-5-yl)methyl)carbamate. ChemBK. Available from: [Link]
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SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]
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(2-tert-butyl-1H-indol-5-yl) carbamate. PubChem. Available from: [Link]
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Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. MDPI. Available from: [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). Available from: [Link]
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CAS 267875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Hoffman Fine Chemicals. Available from: [Link]
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tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. PubChem. Available from: [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). Available from: [Link]
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Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-methyl-1H-indol-5-yl)methylcarbamate, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, provides an exhaustive, field-proven protocol for its synthesis and purification, and outlines standard methods for its structural elucidation and characterization. Furthermore, it explores the compound's significance and applications as a versatile building block in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable synthetic intermediate.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a quintessential bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring.[1] This "privileged scaffold" is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals, including the amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug Indomethacin.[2][3] Its unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to a wide range of biological targets.[1]
This compound emerges as a strategically important derivative. Its structure incorporates three key features:
-
The 2-methylindole Core: The methyl group at the C2 position enhances lipophilicity and can provide steric hindrance that influences binding selectivity.
-
The 5-aminomethyl Linker: The aminomethyl group at the C5 position serves as a versatile handle for synthetic elaboration, allowing for the connection of the indole core to other pharmacophoric fragments.
-
The tert-Butyloxycarbonyl (Boc) Protecting Group: The amine is protected with a Boc group, one of the most common amine protecting groups in organic synthesis.[4][5] The Boc group is robust under many reaction conditions but can be readily removed under acidic conditions, enabling sequential and controlled synthetic transformations.[6]
This combination makes the title compound a valuable intermediate for constructing complex molecules, particularly in the search for new drugs targeting kinases, G-protein coupled receptors, and other enzymes.[7]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2-methyl-1H-indol-5-yl)methyl]carbamate | N/A |
| Molecular Formula | C₁₅H₂₀N₂O₂ | N/A |
| Molecular Weight | 260.33 g/mol | N/A |
| CAS Number | 1003317-91-7 | N/A |
| Appearance | Typically an off-white to brown solid or crystalline powder. | [7] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol. Insoluble in water. | N/A |
| Melting Point | Not consistently reported; varies with purity. | N/A |
Synthesis and Purification: A Validated Protocol
The most direct and reliable synthesis of this compound involves the Boc-protection of the commercially available starting material, 5-(aminomethyl)-2-methyl-1H-indole. This nucleophilic substitution reaction proceeds efficiently and is a staple in synthetic organic chemistry.[6]
Synthesis Workflow
The overall transformation is a straightforward protection reaction.
Caption: General workflow for the Boc-protection of 5-(aminomethyl)-2-methyl-1H-indole.
Rationale for Experimental Choices
-
Reagent (Boc₂O): Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂).[6]
-
Base (Triethylamine, TEA): The reaction liberates a proton from the amine upon acylation. A non-nucleophilic organic base like TEA is required to neutralize the resulting acid and drive the reaction to completion.[6]
-
Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves both the starting indole and the Boc anhydride.
-
Monitoring (TLC): Thin-Layer Chromatography is a crucial and rapid technique to monitor the reaction's progress. By comparing the spots of the starting material, the reaction mixture, and a co-spot, one can determine when all the starting amine has been consumed.
Step-by-Step Experimental Protocol
Materials:
-
5-(aminomethyl)-2-methyl-1H-indole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-(aminomethyl)-2-methyl-1H-indole.
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Addition of Reagents: Add triethylamine to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate at room temperature. The reaction is mildly exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot is no longer visible (typically 2-4 hours).
-
Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.
-
Workup - Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and increasing to 40% Ethyl Acetate).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
| Technique | Key Observances |
| ¹H NMR | - Singlet for the indole N-H proton (~8.0-8.5 ppm).- Aromatic protons on the indole ring (typically 3-4 signals between 6.0-7.5 ppm).- Singlet for the C2-methyl group (~2.4 ppm).- Doublet for the CH₂ linker (~4.3 ppm).- Broad singlet for the carbamate N-H proton (~4.8-5.2 ppm).- Large singlet for the tert-butyl group (9H) (~1.5 ppm). |
| ¹³C NMR | - Carbonyl carbon of the Boc group (~156 ppm).- Quaternary carbon of the Boc group (~79 ppm).- Aromatic carbons of the indole ring (~100-136 ppm).- Methylene carbon (CH₂) (~45 ppm).- Methyl carbon of the tert-butyl group (~28 ppm).- C2-methyl carbon (~13 ppm). |
| Mass Spec (MS) | - The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed to confirm the molecular weight. |
| Infrared (IR) | - N-H stretching vibrations (indole and carbamate) around 3300-3400 cm⁻¹.- C=O stretching of the carbamate carbonyl group around 1680-1700 cm⁻¹. |
Characterization Workflow
Caption: A standard workflow for the analytical characterization of the synthesized compound.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not typically an end-product but rather a crucial intermediate. Its value lies in the ability to deprotect the amine and use it as a nucleophile or as a point of attachment for further chemical elaboration.
Key Application Areas:
-
Kinase Inhibitors: The indole scaffold is prevalent in kinase inhibitors. The 5-aminomethyl group can be acylated or alkylated to introduce side chains that occupy specific pockets within the ATP-binding site of various kinases.
-
GPCR Ligands: As analogues of serotonin and melatonin, indole derivatives are frequently used to develop ligands for G-Protein Coupled Receptors (GPCRs).
-
Antiviral and Anticancer Agents: A wide range of indole derivatives have demonstrated potent activity against viruses and cancer cell lines.[3][8] This compound serves as a starting point for creating libraries of such analogues for high-throughput screening.[9]
For example, the primary amine, obtained after Boc-deprotection, can be reacted with various carboxylic acids using peptide coupling reagents (like EDCI/HOBt or HATU) to generate a diverse library of amide derivatives for structure-activity relationship (SAR) studies.[10]
Handling, Storage, and Safety
-
Handling: As with all chemical reagents, handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.
-
Safety: While specific toxicity data is not widely available, compounds of this class may cause skin, eye, and respiratory irritation.[11] Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a high-value, versatile intermediate for synthetic and medicinal chemists. Its straightforward, high-yielding synthesis and the strategic placement of a protected amine on the robust 2-methylindole core make it an ideal building block for the discovery and development of novel, biologically active compounds. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery programs.
References
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Kamal, A., & Singh, R. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link][1]
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Siddiqui, N., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link][3]
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Semantic Scholar. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry. [Link][8]
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Grinev, A. N., et al. (2002). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Chemistry of Heterocyclic Compounds, 38(5). [Link][12]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link][4]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link][5]
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National Center for Biotechnology Information. (2021). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. BMC Chemistry, 15(1), 59. [Link][10]
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National Center for Biotechnology Information. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link][9]
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Unraveling the Enigma: A Mechanistic Investigation of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-investigated molecule: tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate. In the absence of direct mechanistic studies, this document presents a hypothesis-driven exploration of its potential mechanisms of action, drawing from the well-established pharmacology of its constituent indole and carbamate moieties. We provide a comprehensive, actionable framework for researchers and drug development professionals to systematically investigate its biological targets and cellular effects. This whitepaper is designed not as a static review, but as a dynamic roadmap for discovery.
Introduction: Deconstructing the Molecule
This compound is a synthetic organic compound featuring a 2-methylated indole ring linked at the 5-position to a methylcarbamate group, which is further protected by a tert-butyl (Boc) group. The indole core is a well-known pharmacophore associated with a vast array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The carbamate functional group is also of significant pharmacological interest, most notably for its role in cholinesterase inhibition.[5][6]
The strategic combination of these two moieties suggests several plausible mechanistic avenues:
-
Direct Target Engagement: The molecule could directly interact with and modulate the activity of specific enzymes or receptors.
-
Prodrug Potential: The Boc-protected carbamate may serve as a prodrug, designed for enhanced stability or bioavailability, releasing an active metabolite upon enzymatic or chemical cleavage in vivo.[7]
-
Signaling Pathway Modulation: It may influence intracellular signaling cascades critical to cellular processes like proliferation, apoptosis, and inflammation.
This guide will dissect these possibilities, proposing a logical and rigorous experimental workflow to elucidate the true mechanism of action.
Hypothesized Mechanisms of Action
Based on the structural components, we can postulate several primary lines of inquiry. The indole scaffold is known to interact with a multitude of biological targets, while the carbamate group directs our attention towards specific enzyme classes.
Hypothesis 1: Cholinesterase Inhibition
The carbamate moiety is a classic feature of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[5] Drugs like rivastigmine utilize a carbamate group to reversibly inhibit these enzymes, leading to increased acetylcholine levels, a strategy employed in the treatment of Alzheimer's disease.
Causality: The nitrogen and carbonyl oxygen of the carbamate group can form key hydrogen bonds and electrostatic interactions within the active site of cholinesterases, mimicking the transition state of acetylcholine hydrolysis. The indole ring may further enhance binding affinity through hydrophobic or π-π stacking interactions within the enzyme's gorge.
Hypothesis 2: Modulation of the Kynurenine Pathway via IDO1
A structurally related compound, tert-butyl ((1H-indol-5-yl)methyl)carbamate, has been synthesized as an intermediate in the development of a fluorescent probe for indoleamine 2,3-dioxygenase (IDO1) activity.[8] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism, and its overexpression is a significant mechanism of immune evasion in cancer.
Causality: The indole ring is the natural substrate for IDO1. It is plausible that our target compound acts as a competitive inhibitor, binding to the active site of IDO1 and preventing the metabolism of tryptophan. This would lead to a reduction in immunosuppressive kynurenine metabolites and a restoration of anti-tumor immune responses.
Hypothesis 3: Disruption of Microtubule Dynamics
Indole derivatives, most famously the vinca alkaloids, are potent anticancer agents that function by inhibiting tubulin polymerization.[4] By binding to tubulin subunits, they prevent the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.
Causality: The planar indole ring can fit into binding pockets on the tubulin protein. The substituents at the 2 and 5 positions could provide additional interactions that stabilize the drug-protein complex, disrupting the delicate equilibrium of microtubule assembly and disassembly.
Hypothesis 4: Kinase Inhibition
The indole nucleus is a common scaffold in the design of protein kinase inhibitors.[1] Many kinases have an ATP-binding pocket that can accommodate the flat, aromatic structure of the indole ring system.
Causality: The compound could act as an ATP-competitive inhibitor, occupying the ATP-binding site of various kinases involved in pro-cancer signaling pathways, such as the PI3K/Akt/mTOR pathway.[9] This would block downstream signaling, inhibiting cell growth and survival.
Experimental Validation Workflow
To systematically test these hypotheses, a multi-tiered experimental approach is required. The following protocols are designed to provide a clear, step-by-step methodology for a comprehensive mechanistic investigation.
Tier 1: Initial Screening and Target Identification
This initial phase aims to broadly assess the compound's biological activity and identify the most promising mechanistic avenues.
-
Objective: To determine the compound's effect on the growth of various cell lines (e.g., cancer cell lines, neuronal cells).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTS or resazurin-based assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
| Cell Line | Tissue of Origin | Hypothesized Target Relevance | Expected Outcome (if hypothesis is correct) |
| A549 | Lung Carcinoma | Cancer-related targets (Tubulin, Kinases, IDO1) | Dose-dependent decrease in viability |
| MCF-7 | Breast Carcinoma | Cancer-related targets (Tubulin, Kinases, IDO1) | Dose-dependent decrease in viability |
| SH-SY5Y | Neuroblastoma | Cholinesterases, Kinases | Dose-dependent decrease in viability |
| Jurkat | T-lymphocyte | IDO1 (immune context) | Modulation of proliferation/apoptosis |
-
Objective: To directly measure the inhibitory activity of the compound against the primary hypothesized enzyme targets.
-
Methodology (Cholinesterase):
-
Use a commercial acetylcholinesterase inhibitor screening kit (e.g., Ellman's reagent based).
-
Incubate recombinant human AChE or BuChE with varying concentrations of the compound.
-
Add the substrate (acetylthiocholine).
-
Measure the rate of color development, which is proportional to enzyme activity, using a microplate reader.
-
Calculate the IC50 value.
-
-
Methodology (IDO1):
-
Use a cell-free IDO1 enzyme assay.
-
Incubate recombinant human IDO1 with L-Tryptophan and the test compound.
-
Measure the production of N-formylkynurenine, either by HPLC or a fluorescence-based method.
-
Determine the IC50 value.
-
Logical Workflow for Initial Investigation
Caption: Initial screening workflow to prioritize mechanistic hypotheses.
Tier 2: Deep Dive into Validated Hits
Based on the results from Tier 1, the following protocols can be employed for more in-depth validation.
-
Objective: To confirm direct target engagement within intact cells.
-
Causality: The binding of a ligand (our compound) to its target protein increases the protein's thermal stability.
-
Methodology:
-
Treat intact cells with the compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Pellet the aggregated, denatured proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blot using an antibody against the target protein (e.g., AChE or IDO1).
-
A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.
-
-
Objective: To visually assess the effect of the compound on the cellular microtubule network.
-
Methodology:
-
Grow cells on glass coverslips and treat with the compound (and positive control like paclitaxel or vincristine).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope. Disruption of the filamentous network or formation of abnormal mitotic spindles would support Hypothesis 3.
-
-
Objective: To determine if the compound modulates key signaling pathways downstream of potential kinase targets.
-
Methodology:
-
Treat cells with the compound for various time points.
-
Lyse the cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
A decrease in the ratio of phosphorylated to total protein would suggest inhibition of the upstream kinase.
-
Signaling Pathway Visualization: Potential Kinase Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This compound stands at the intersection of well-validated pharmacophores, presenting a compelling case for thorough mechanistic investigation. While direct evidence of its biological activity is currently lacking in public literature, its structural components provide a rational basis for hypothesizing its action as a cholinesterase inhibitor, an IDO1 modulator, a microtubule-disrupting agent, or a kinase inhibitor.
The experimental framework detailed in this guide provides a clear, logical progression from broad phenotypic screening to specific target validation and pathway analysis. The successful elucidation of its mechanism will not only define the therapeutic potential of this specific molecule but also contribute valuable structure-activity relationship insights to the broader fields of indole and carbamate chemistry. Future work should focus on lead optimization based on the validated mechanism, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.
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Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link][3][9]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Jaman, N. B. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link][4]
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Mori, K., et al. (2020). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 25(24), 5941. [Link][8]
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A Technical Guide to the Predicted Biological Activity of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth analysis of the potential biological activities of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate . While direct experimental data for this specific molecule is not extensively available in public literature, a robust predictive profile can be constructed based on well-established structure-activity relationships (SAR) of its core components: the 2-methyl-1H-indole scaffold and the 5-methylcarbamate functional group. This guide synthesizes data from related compounds to propose primary and secondary biological targets, outlines the mechanistic basis for these predictions, and provides detailed, actionable experimental workflows for validation. Our analysis points towards a primary hypothesis of cholinesterase inhibition, a mechanism highly relevant in the context of neurodegenerative diseases.
Introduction: Deconstructing the Molecule of Interest
The compound, this compound, is a synthetic molecule featuring two key pharmacophoric elements:
-
The Indole Nucleus: A privileged scaffold in medicinal chemistry, the indole ring system is a core component of numerous natural products and FDA-approved drugs, known to interact with a wide array of biological targets.[1][2][3] Its rigid, bicyclic structure and electron-rich nature make it an ideal platform for developing targeted therapeutics.
-
The Carbamate Group: This functional group is a cornerstone of many therapeutic agents, prized for its metabolic stability and its ability to act as a key interacting moiety with enzyme active sites.[4][5][6] It is particularly renowned for its role in reversible cholinesterase inhibitors.[7][8]
The specific arrangement of these groups—a methyl group at the C2 position, and a tert-butyl carbamate linked via a methylene bridge at the C5 position—allows for a detailed, predictive analysis of its likely biological role. This guide will explore the causality behind these predictions, grounded in extensive research on analogous structures.
Pharmacophore Deep Dive: The Scientific Rationale
The 2-Methyl-1H-Indole Core: A Versatile Scaffold
The indole ring is not merely a passive scaffold; its substitution pattern dramatically dictates its biological activity.
-
Significance of C2-Substitution: The presence of a small alkyl group, such as methyl, at the C2 position has been shown to be favorable for a range of activities. Studies on indole derivatives have demonstrated that C2-methylation can enhance cytotoxic effects against cancer cell lines and is a feature in compounds designed as aromatase inhibitors for breast cancer therapy.[9][10] Furthermore, 2-substituted indoles have been investigated as potent anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[11]
-
Role of C5-Substitution: The C5 position of the indole ring is a critical site for modification that can modulate potency and selectivity. Research into HIV-1 fusion inhibitors and serotonin receptor ligands has shown that substituents at this position are pivotal for target engagement.[9][12][13] Crucially, in the context of our primary hypothesis, the synthesis of 5-substituted indolinyl-carbamates has been a successful strategy for creating potent anticholinesterase agents.[14]
The Carbamate Moiety: A Key to Enzymatic Inhibition
The carbamate functional group (-NHCOO-) is a bioisostere of the amide bond, offering enhanced stability and specific electronic properties that make it a powerful tool in drug design.[5][6]
-
Mechanism of Cholinesterase Inhibition: The primary predicted activity for our molecule of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Carbamate-based inhibitors, such as the Alzheimer's drug Rivastigmine, function as "pseudo-irreversible" inhibitors. They act as alternative substrates for the serine hydrolase active site of the enzyme. The carbamate is attacked by the active site serine, leading to the formation of a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly (minutes to hours) than the acetylated intermediate formed with the natural substrate, acetylcholine (microseconds). This prolonged inactivation of the enzyme leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[7][15]
-
The Role of the tert-Butyl Group: The bulky tert-butyl group on the carbamate ester is predicted to influence the molecule's interaction with the target. While often used as a protecting group in synthesis, its steric bulk can enhance binding affinity by occupying hydrophobic pockets within an enzyme's active site.[16][17] It will also influence the rate of both carbamoylation and decarbamoylation, thereby modulating the duration of inhibition.
Predicted Biological Profile and Potential Therapeutic Applications
Based on the structural analysis, we propose the following biological profile for this compound.
| Predicted Activity | Target(s) | Mechanism of Action | Potential Therapeutic Application | Confidence Level |
| Primary | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Reversible covalent inhibition via carbamoylation of the active site serine residue. | Alzheimer's Disease, Myasthenia Gravis, Glaucoma | High |
| Secondary | Aromatase (CYP19A1) | Competitive inhibition of the enzyme's active site, preventing estrogen synthesis. | Estrogen Receptor-Positive Breast Cancer | Moderate |
| Exploratory | COX-1 / COX-2 | Inhibition of prostaglandin synthesis. | Anti-inflammatory agent | Low to Moderate |
The primary hypothesis of cholinesterase inhibition is strongly supported by the extensive literature on indole-carbamate derivatives.[7][8][14][15] This positions the molecule as a promising candidate for further investigation in the field of neurodegenerative disorders.
Proposed Experimental Workflow for Biological Validation
To empirically determine the biological activity of this compound, a systematic, multi-tiered approach is required. The following protocols provide a self-validating system for characterization.
Tier 1: In Vitro Enzymatic Assays
The first logical step is to validate the primary hypothesis through direct enzymatic assays.
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the IC₅₀ values of the test compound against human AChE and BuChE.
-
Materials: Test compound, human recombinant AChE and BuChE, Acetylthiocholine (ATCI) and Butyrylthiocholine (BTCI) substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0).
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to be tested (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add buffer, DTNB solution, and the enzyme (AChE or BuChE).
-
Add the test compound dilutions to the respective wells and incubate for 15 minutes at 37°C to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader. The rate of color change is proportional to enzyme activity.
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for cell-based cytotoxicity and neuroprotection assays.
Conclusion
While direct biological data on This compound is sparse, a comprehensive analysis of its constituent pharmacophores provides a strong, scientifically-grounded basis for predicting its biological activity. The combination of a 5-substituted indole ring with a carbamate functional group points compellingly towards cholinesterase inhibition as its primary mechanism of action. This positions the molecule as a person of interest for research programs in neurodegenerative diseases, particularly Alzheimer's disease. The proposed experimental workflows provide a clear and logical path for the empirical validation of this hypothesis. Further investigation into its secondary activities, such as aromatase inhibition, may also yield valuable therapeutic leads.
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Bošak, A., & Matošević, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 283-294. [Link]
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Yanovsky, I., Finkin-Groner, E., Zaikin, A., et al. (2012). Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 55(23), 10700-10715. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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Yanovsky, I., Finkin-Groner, E., Zaikin, A., et al. (2012). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Sci-Hub. [Link]
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Various Authors. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. [Link]
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A Technical Guide to the Identification of Potential Therapeutic Targets for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1][2][3] The compound tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate combines this versatile heterocycle with a carbamate functional group, a moiety also prevalent in therapeutic agents and known for its ability to modulate physicochemical and pharmacokinetic properties. While this specific molecule is not extensively characterized in public literature, its structural motifs suggest a high potential for biological activity. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate its potential therapeutic targets. We will delve into the rationale for target hypothesis generation based on structural analogy, followed by detailed, field-proven experimental workflows for target deconvolution and validation, grounded in the principles of scientific integrity and reproducibility.
Introduction: The Rationale for Target Discovery
The confluence of a 2-methylindole core and a methylcarbamate substituent in this compound provides a strong impetus for therapeutic target investigation. The indole ring system is a well-established pharmacophore, known to interact with a wide array of biological targets, leading to diverse pharmacological effects including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[4][5] The 2-methyl substitution, in particular, is a feature of various bioactive compounds.[6][7][8]
The carbamate group is recognized for its chemical stability and its capacity to act as a peptide bond surrogate, enhancing membrane permeability.[9] It is often integral to the pharmacophore, participating in key hydrogen bonding interactions with target proteins, or it can serve as a prodrug moiety.[10] The combination of these two scaffolds suggests that this compound could interact with targets previously identified for related analogs.
Hypothesis Generation: Plausible Therapeutic Target Classes
Based on the extensive literature on structurally related compounds, we can hypothesize several potential target classes for this compound. This evidence-based approach provides a logical starting point for experimental investigation.
Neurological Targets
-
Cholinesterases (AChE and BChE): Both indole and carbamate moieties are classic features of cholinesterase inhibitors.[6][7][9][10] Studies on 2-methylindole analogs have demonstrated direct inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7] These enzymes are critical targets in the treatment of Alzheimer's disease and other neurological disorders. The carbamate group in the title compound could mimic the transition state of acetylcholine hydrolysis, leading to reversible or irreversible inhibition.
-
5-HT Receptors: The indole core is structurally similar to serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole-containing drugs are designed to target 5-HT receptors, playing roles in migraine, nausea, and psychiatric disorders.[2]
Oncology Targets
-
Aromatase (CYP19A1): 2-methylindole hydrazone derivatives have been identified as inhibitors of aromatase, an enzyme that catalyzes the final step in estrogen biosynthesis.[8] Aromatase inhibitors are a cornerstone of therapy for hormone receptor-positive breast cancer.[8]
-
Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is a key target in cancer immunotherapy.[11] The indole ring is the natural substrate for this enzyme, and various indole derivatives have been developed as potent inhibitors.[11]
-
Tubulin: The indole nucleus is a core component of several potent inhibitors of tubulin polymerization, a validated anticancer strategy.[1] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Other Enzymatic Targets
-
Glutathione S-Transferase (GST): 2-methylindole analogs have shown inhibitory activity against GST, an enzyme family often implicated in drug resistance and detoxification pathways.[6][7]
-
Fungal Lanosterol 14α-demethylase (CYP51): Given the known antimicrobial properties of indole derivatives, this enzyme, crucial for fungal cell membrane biosynthesis, represents a plausible target for antifungal applications.[4][12]
The following table summarizes the hypothesized targets and the rationale based on structural analogy.
| Potential Target Class | Specific Examples | Rationale Based on Structural Analogy | Therapeutic Area |
| Neurological Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | 2-methylindole analogs and carbamates are known inhibitors.[6][7][9][10] | Alzheimer's Disease, Myasthenia Gravis |
| Oncology Enzymes | Aromatase (CYP19A1), IDO1, Tubulin | 2-methylindole derivatives inhibit aromatase; indole is the natural substrate for IDO1; indole is a core scaffold in tubulin inhibitors.[1][8][11] | Breast Cancer, Immuno-oncology, General Oncology |
| Detoxification Enzymes | Glutathione S-Transferase (GST) | 2-methylindole analogs show inhibitory activity.[6][7] | Drug Resistance, Toxicology |
| Antimicrobial Enzymes | Fungal Lanosterol 14α-demethylase | Indole derivatives possess antimicrobial properties; this is a validated antifungal target.[4][12] | Infectious Diseases |
A Framework for Target Identification and Validation
Once a compound demonstrates a consistent and reproducible phenotypic effect (e.g., cytotoxicity in a cancer cell line, reduction of a specific analyte in a cell-based assay), the critical next step is to identify its direct molecular target(s). This process, often termed target deconvolution, is essential for understanding the mechanism of action and advancing a compound in the drug discovery pipeline. We will outline a multi-pronged strategy, combining computational, biochemical, and cell-based approaches.
A logical workflow for target identification is depicted below.
Caption: A multi-phase workflow for small molecule target identification.
Phase 1: In Silico and Initial Screening
The initial phase involves computational prediction and confirmation of a biological effect.
-
In Silico Target Prediction: Before embarking on extensive lab work, computational methods can provide valuable, testable hypotheses.
-
Similarity Searching: Algorithms compare the 2D or 3D structure of this compound against databases of compounds with known biological targets (e.g., ChEMBL). This can quickly identify proteins known to bind structurally similar molecules.
-
Molecular Docking: If high-resolution structures of hypothesized targets (e.g., AChE, Aromatase) are available, molecular docking simulations can predict the binding mode and estimate the binding affinity of the compound to the protein's active or allosteric sites.
-
Phase 2: Experimental Target Identification
This phase employs unbiased, discovery-based proteomics to identify protein interactors directly.
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): This is a powerful, direct biochemical method.
-
Causality and Rationale: The principle is to use the small molecule as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. To achieve this, the molecule must be immobilized on a solid support (e.g., agarose beads). A crucial consideration is the point of attachment; a linker must be added to a position on the molecule that is not essential for its biological activity, which is typically determined through Structure-Activity Relationship (SAR) studies. For this compound, the tert-butyl group or positions on the indole ring not involved in hypothesized interactions could be potential attachment points.
-
Self-Validating Protocol:
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to a non-critical position of the parent molecule.
-
Control Synthesis: Synthesize an inactive analog to serve as a negative control. This control should be structurally very similar but lacking the key feature responsible for the biological activity.
-
Lysate Preparation: Prepare native protein lysates from a relevant cell line or tissue.
-
Incubation: Incubate the lysate with the biotinylated probe and, in a separate experiment, with the biotinylated inactive control. A third experiment should include the probe plus a large excess of the free, untagged parent compound (competitive elution).
-
Capture: Capture the probe and any bound proteins using streptavidin-coated beads.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the active probe pulldown compared to both the inactive control and the competition experiment. These are high-confidence candidate targets.
-
-
-
Cellular Thermal Shift Assay (CETSA): CETSA is a label-free method that assesses target engagement in a physiological context (intact cells or cell lysates).
-
Causality and Rationale: The principle is that when a small molecule binds to its protein target, it generally stabilizes the protein's tertiary structure.[13] This stabilization results in an increased resistance to thermal denaturation. Therefore, by heating cells or lysates treated with the compound to various temperatures, one can observe a "thermal shift" for the target protein compared to untreated controls.[13]
-
Self-Validating Protocol:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes). This range should bracket the melting temperature of the suspected target protein.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.
-
Detection: Analyze the amount of a specific protein remaining in the soluble fraction using Western Blotting or ELISA for a candidate target, or by mass spectrometry for a proteome-wide analysis (known as Thermal Proteome Profiling or TPP).
-
Data Analysis: Plot the amount of soluble protein versus temperature to generate "melting curves." A shift in the melting curve to higher temperatures in the compound-treated samples indicates direct target engagement.
-
-
The diagram below illustrates the core principle of CETSA.
Caption: The principle of ligand-induced thermal stabilization in CETSA.
Phase 3: Orthogonal Target Validation
Identifying a candidate protein through discovery methods is not sufficient. Validation is required to confirm that the interaction is direct, functional, and responsible for the observed phenotype.
-
Biochemical/Enzymatic Assays: Once a candidate enzyme is identified (e.g., AChE), its interaction with the compound must be quantified. A recombinant, purified version of the enzyme should be used. An activity assay (e.g., using a chromogenic substrate) is performed in the presence of varying concentrations of the compound to determine the IC₅₀ (half-maximal inhibitory concentration). This confirms a direct functional interaction and provides a measure of potency.
-
Genetic Validation: This is the gold standard for confirming that a specific target is responsible for a compound's cellular effect.
-
Causality and Rationale: If the compound's phenotypic effect is mediated through a specific target protein, then removing or reducing the levels of that protein should render the cells resistant to the compound.
-
Protocol (using CRISPR/Cas9):
-
Generate Knockout Cells: Use CRISPR/Cas9 to generate a cell line where the gene encoding the candidate target protein is knocked out.
-
Control Cells: Use the parental (wild-type) cell line as a control.
-
Dose-Response Assay: Perform a dose-response experiment, treating both the knockout and wild-type cells with a range of concentrations of this compound.
-
Phenotypic Readout: Measure the phenotypic effect (e.g., cell viability).
-
Data Analysis: If the knockout cells show a significant rightward shift in the dose-response curve (i.e., they are less sensitive to the compound) compared to the wild-type cells, it provides strong evidence that the compound's activity is mediated through that specific target.
-
-
Conclusion
The journey from a bioactive small molecule to a validated therapeutic target is a systematic process requiring a multi-faceted and rigorous approach. For a compound like this compound, its privileged structural components provide a strong foundation for hypothesizing potential targets in oncology and neurology. The workflows detailed in this guide, from in silico analysis to direct biochemical pulldowns, cellular engagement assays, and genetic validation, offer a robust and self-validating pathway for elucidating its mechanism of action. By adhering to these principles of scientific integrity, researchers can confidently identify and validate novel therapeutic targets, paving the way for the next generation of precision medicines.
References
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Gül, M., Zengin, M., Ünlü, A., Kandemirli, F., & Duru, M. E. (2021). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. Arabian Journal of Chemistry, 14(12), 103449. [Link]
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Gül, M., et al. (2021). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. AVESİS. [Link]
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AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. [Link]
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Ghalli, M., et al. (2021). A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ChemMedChem, 16(14), 2269-2277. [Link]
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Biological and Molecular Chemistry. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. [Link]
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Özcan-Sezer, S., et al. (2018). Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. Xenobiotica, 49(10), 1164-1172. [Link]
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Pang, Y. P., et al. (2025). Potent and selective indole-based inhibitors targeting disease-transmitting mosquitoes. Proceedings of the National Academy of Sciences, 122(48). [Link]
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Wang, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(5), 816-848. [Link]
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Obydennov, K. L., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7087. [Link]
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MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]
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An In-depth Technical Guide to tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-methyl-1H-indol-5-yl)methylcarbamate, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide presents a well-researched, plausible multi-step synthetic route, drawing upon established chemical principles and analogous transformations documented in peer-reviewed literature. Each synthetic step is detailed with a rationale for the chosen methodology, providing a robust framework for its laboratory preparation. Furthermore, this guide explores the physicochemical properties of the title compound and discusses its potential applications as a key intermediate in the development of novel therapeutic agents, particularly within the realms of oncology and neurology.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The versatility of the indole ring system, with its tunable electronic properties and multiple sites for functionalization, allows for the generation of diverse chemical libraries for screening against various therapeutic targets. The title compound, this compound, incorporates several key features that make it a valuable building block: the 2-methylindole core, a common motif in pharmacologically active molecules; a carbamate-protected aminomethyl group at the 5-position, which serves as a versatile handle for further chemical modification; and the tert-butoxycarbonyl (Boc) protecting group, which allows for controlled deprotection under specific acidic conditions.
Proposed Synthetic Pathway
Given the absence of a direct, published synthesis for this compound, a logical and efficient multi-step synthetic route is proposed, commencing from the readily available starting material, 2-methylindole. This pathway is designed to be robust and scalable, employing well-established and high-yielding chemical transformations.
Methodological & Application
Application Notes & Protocols: A Technical Guide to tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-methyl-1H-indol-5-yl)methylcarbamate, a key intermediate in the synthesis of advanced pharmaceutical compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic use of protecting groups like the tert-butyloxycarbonyl (Boc) group is fundamental to the construction of complex, biologically active molecules. This document details a robust experimental protocol for the synthesis, purification, and characterization of this compound, grounded in established chemical principles. Furthermore, it explores the rationale behind the procedural steps and discusses the compound's application as a versatile building block in drug discovery and development.
Introduction: The Strategic Importance of Protected Indole Intermediates
The indole nucleus is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The 2-methyl-1H-indole moiety, in particular, serves as a foundational scaffold for a variety of therapeutic agents. In the multi-step synthesis of complex drug candidates, the selective protection of reactive functional groups is paramount to prevent unwanted side reactions and to direct the chemical transformations to the desired positions.
This compound is a strategically designed intermediate where the secondary amine of the (2-methyl-1H-indol-5-yl)methylamine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This allows for subsequent chemical modifications on the indole ring or other parts of the molecule without affecting the protected amine. The controlled deprotection at a later stage then reveals the amine for further functionalization. This approach is crucial in the synthesis of indole derivatives with potential applications as inhibitors of enzymes like 5-lipoxygenase or as anti-parasitic agents.[3][4]
Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available 2-methylindole. A plausible and efficient synthetic pathway involves the introduction of a protected aminomethyl group at the C5 position of the indole ring. The key final step is the Boc protection of the precursor amine.
Proposed Synthetic Pathway
The overall synthetic strategy is outlined below. This pathway is designed for efficiency and scalability, employing well-established chemical transformations.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Boc Protection of (2-Methyl-1H-indol-5-yl)methanamine
This protocol is adapted from established procedures for the Boc protection of similar indole-containing amines.[5][6]
Reaction Scheme:
Caption: Boc protection of (2-Methyl-1H-indol-5-yl)methanamine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| (2-Methyl-1H-indol-5-yl)methanamine | 160.22 | 10 | 1.0 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 12 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 15 | 1.5 |
| Ethanol (EtOH), anhydrous | - | 50 mL | - |
| Ethyl acetate (EtOAc) | - | - | - |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2-methyl-1H-indol-5-yl)methanamine (1.60 g, 10 mmol).
-
Dissolution: Add 50 mL of anhydrous ethanol to the flask and stir until the amine is completely dissolved.
-
Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution.
-
Addition of Boc Anhydride: While stirring at room temperature, add di-tert-butyl dicarbonate (2.62 g, 12 mmol) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting amine spot indicates the completion of the reaction.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel to yield the pure this compound.
Purification Protocol
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the hexane/ethyl acetate mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a white to off-white solid.
-
Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0 (br s, 1H, NH-indole), ~7.4 (s, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.2 (s, 1H, Ar-H), ~4.8 (br s, 1H, NH-Boc), ~4.3 (d, 2H, CH₂), ~2.4 (s, 3H, CH₃-indole), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~156.0, ~135.5, ~135.0, ~128.5, ~123.0, ~120.0, ~110.0, ~100.0, ~79.5, ~45.0, ~28.5, ~13.5 |
| Mass Spec (ESI+) | m/z: 261.16 [M+H]⁺, 283.14 [M+Na]⁺ |
Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration.
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial building block in the synthesis of more complex molecules. Its value lies in the strategic masking of the aminomethyl group, allowing for a wide range of chemical modifications at other positions of the indole ring.
Workflow: Role as a Synthetic Intermediate
Caption: Workflow illustrating the use of the title compound as a synthetic intermediate.
The Boc-protected amine is stable to many reagents used for N-alkylation of the indole nitrogen or electrophilic substitution on the indole ring. After the desired modifications are made, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[2] The resulting primary amine can then undergo a variety of coupling reactions, such as amide bond formation, to build the final target molecule. This strategy has been implicitly used in the synthesis of various biologically active indole derivatives.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the reagents and product.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Reagent Handling: Di-tert-butyl dicarbonate can be an irritant. Triethylamine is a corrosive and flammable liquid with a strong odor. Handle these reagents with care.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate for the construction of complex indole-based molecules in drug discovery. The protocol detailed herein provides a reliable method for its synthesis and purification. The strategic use of the Boc protecting group offers a robust and flexible approach to the synthesis of novel pharmaceutical candidates, underscoring the importance of such well-designed building blocks in modern medicinal chemistry.
References
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Available at: [Link]
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Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available at: [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
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tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Hoffman Fine Chemicals. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. ACS Publications. Available at: [Link]
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Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
How to perform the BOC protection on indole-3-acetic acid? ResearchGate. Available at: [Link]
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-
Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. ResearchGate. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
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-
Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]
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-
tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. PubChem. Available at: [Link]
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Application Notes & Protocols: In Vitro Assay Development for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, tert-butyl (2-methyl-1H-indol-5-yl)methylcarbamate. Recognizing that this compound is a new molecule with limited published biological data, this guide emphasizes a logical, tiered approach to assay development. We will proceed from foundational cytotoxicity profiling to more specialized, hypothesis-driven functional assays. The protocols and workflows detailed herein are designed to be robust, reproducible, and grounded in established best practices for early-stage drug discovery.[1][2][3] Our objective is to equip researchers with the necessary tools to begin to elucidate the biological activity and potential therapeutic relevance of this indole-containing compound.
Introduction: The Scientific Rationale for a Tiered Assay Approach
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Compounds containing an indole nucleus are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and various enzymes. Given the novelty of this compound, a systematic and multi-faceted in vitro screening approach is essential to uncover its potential pharmacological profile.
A tiered, or cascaded, assay strategy is a logical and resource-efficient method for characterizing a new chemical entity.[2] This approach begins with broad, high-throughput assays to identify general biological effects, such as cytotoxicity. Subsequent, more complex and lower-throughput assays are then employed to investigate specific mechanisms of action for promising "hits" from the primary screens. This ensures that resources are focused on compounds with desirable activity profiles while minimizing the risk of pursuing cytotoxic or inactive molecules.
Foundational Knowledge: Compound Management and Initial Characterization
Prior to initiating any biological assays, it is critical to understand the physicochemical properties of this compound.
-
Solubility: The compound's solubility in various solvents, particularly DMSO and aqueous buffers, must be determined. This will inform the preparation of stock solutions and the final assay concentrations. Poor solubility can lead to compound precipitation and inaccurate results.
-
Stability: The stability of the compound in solution over time and under different storage conditions (e.g., room temperature, 4°C, -20°C) should be assessed.[2] Degradation of the compound can lead to a loss of activity or the generation of confounding byproducts.
-
Purity: The purity of the compound should be confirmed using analytical techniques such as HPLC-MS. Impurities can have their own biological activities, leading to misinterpretation of results.
A recommended starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Tier 1: Primary Screening for Cytotoxicity and Cell Viability
The initial step in characterizing any new compound is to assess its effect on cell viability. This is crucial for distinguishing between specific pharmacological effects and non-specific toxicity. A compound that is highly cytotoxic at low concentrations may not be a viable therapeutic candidate.
Rationale for Assay Selection
Cell viability assays are designed to measure the number of living cells in a population.[4] ATP-based assays are a sensitive and widely used method, as ATP is rapidly depleted in non-viable cells.[1] The luminescent signal generated is directly proportional to the number of viable cells.[1]
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for a typical cell viability assay.
Detailed Protocol: ATP-Based Cell Viability Assay
-
Cell Selection and Seeding:
-
Choose a panel of cell lines relevant to potential therapeutic areas (e.g., a cancer cell line panel, a neuronal cell line, an endothelial cell line).
-
Seed cells into a 96-well, clear-bottom, white-walled plate at a pre-optimized density to ensure they are in the logarithmic growth phase at the end of the experiment.[5][6]
-
Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. A typical starting range would be from 100 µM down to 1 nM.
-
Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Carefully remove the old medium from the cell plate and add an equal volume of the 2x compound dilutions.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, to assess both acute and chronic effects.
-
-
Data Acquisition:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Data Presentation and Interpretation
The raw luminescence data should be normalized to the vehicle control (100% viability) and a background control (0% viability). The results can be plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) can be calculated.
| Concentration (µM) | % Viability (Normalized) |
| 100 | 5.2 |
| 33.3 | 15.8 |
| 11.1 | 48.9 |
| 3.7 | 85.3 |
| 1.2 | 95.1 |
| 0.4 | 98.7 |
| 0.1 | 100.2 |
| 0 (Vehicle) | 100 |
Interpretation: An IC50 value in the low micromolar range or below would suggest significant cytotoxic activity. If the compound shows minimal cytotoxicity up to 100 µM, it is a good candidate for further functional screening.
Tier 2: Hypothesis-Driven Functional Assays
Based on the indole scaffold, we can hypothesize several potential mechanisms of action for this compound. These include, but are not limited to, modulation of GPCR signaling, inhibition of kinase activity, or effects on inflammatory pathways. The following are examples of functional assays that could be employed.
GPCR Signaling: cAMP Measurement
Many indole derivatives interact with serotonin or dopamine receptors, which are GPCRs that modulate cyclic AMP (cAMP) levels.
cAMP is a critical second messenger in many signaling pathways.[4] Assays that measure changes in intracellular cAMP levels can provide insights into whether a compound is an agonist or antagonist of Gs or Gi-coupled GPCRs.
Caption: Workflow for a typical cAMP assay.
-
Cell Selection: Use a cell line endogenously expressing a target GPCR (e.g., a serotonin receptor) or a recombinant cell line overexpressing the receptor.
-
Compound Treatment:
-
For an agonist screen, treat cells with a serial dilution of this compound.
-
For an antagonist screen, pre-incubate cells with the compound dilutions before stimulating them with a known agonist at its EC80 concentration.
-
-
Lysis and Detection:
-
After the appropriate incubation time, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
-
Data Acquisition:
-
Incubate for 1-2 hours at room temperature.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Kinase Inhibition: In Vitro Kinase Assay
The indole nucleus is a common feature in many kinase inhibitors.
Kinase assays directly measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This provides a direct measure of target engagement.
-
Reaction Setup:
-
In a 384-well plate, combine the kinase, its specific substrate, and ATP.
-
Add a serial dilution of this compound.
-
-
Kinase Reaction:
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
-
Data Acquisition:
-
Measure the luminescent signal. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Normalize the data to a no-inhibitor control and plot the dose-response curve to determine the IC50 value.
-
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the generated data, every protocol should incorporate a self-validating system.[3]
-
Positive and Negative Controls: All assays must include appropriate positive and negative controls to define the assay window and confirm that the assay is performing as expected.[5]
-
Z'-Factor: For plate-based assays, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Orthogonal Assays: If a compound shows activity in a primary assay, it is crucial to confirm this activity using an orthogonal assay that relies on a different detection technology or biological principle. This helps to rule out assay artifacts.
-
Counter-screens: To assess the specificity of a compound, it should be tested against related targets (e.g., other kinases or GPCRs).
Conclusion and Future Directions
This application note provides a foundational framework for the initial in vitro characterization of this compound. By following a tiered approach, researchers can efficiently and systematically investigate the biological activity of this novel compound. The data generated from these assays will be instrumental in forming hypotheses about its mechanism of action and guiding future studies, including more complex cell-based assays, target identification, and eventually, in vivo testing.
References
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Kosheeka. (2021). Essentials of In Vitro Assay Development. [Link]
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Application Notes & Protocols for In Vivo Evaluation of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical in vivo studies for the novel compound, tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate. While direct in vivo data for this specific molecule is not extensively published, its structural motifs—a 2-methyl-1H-indole core and a tert-butyl methylcarbamate substituent—suggest potential therapeutic applications based on the known activities of analogous compounds. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous agents with anticancer and chemoprotective properties[1][2]. The carbamate group can modulate physicochemical properties and may act as a prodrug moiety[3]. This guide outlines a scientifically rigorous, hypothesis-driven approach to investigate the potential of this compound as a chemoprotective agent against cisplatin-induced nephrotoxicity, a common and severe side effect of this widely used chemotherapy drug. The protocols herein are designed to be self-validating, providing clear rationale and actionable steps for preclinical evaluation.
Scientific Rationale and Hypothesized Mechanism of Action
1.1. Structural Basis for Biological Activity
The structure of this compound combines two key chemical features:
-
2-Methyl-1H-indole Core: This heterocyclic system is analogous to the core of various biologically active molecules. Specifically, the compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) has demonstrated significant in vivo protective effects against cisplatin-induced organ damage in rodent models[2]. This protection was associated with the mitigation of oxidative stress and inflammation[2].
-
tert-Butyl Methylcarbamate Group: Carbamates are known to function as directing groups or as prodrugs that can be cleaved in vivo to release an active amine. The tert-butyloxycarbonyl (Boc) protecting group is a type of carbamate used in synthesis[4] and its stability in vivo can vary. It may be hydrolyzed to release the corresponding amine, which could be the active form of the molecule. This biotransformation can improve oral bioavailability and modulate the pharmacokinetic profile of the parent compound.
1.2. Central Hypothesis
We hypothesize that This compound (designated as Cmpd-X for this guide) acts as a potent cytoprotective agent, mitigating cisplatin-induced renal injury by reducing oxidative stress and inflammation in renal tissues. The indole nucleus is proposed to be the primary pharmacophore responsible for the antioxidant and anti-inflammatory effects, while the carbamate moiety enhances its drug-like properties.
1.3. Proposed Signaling Pathway
The proposed mechanism of cisplatin-induced nephrotoxicity and the hypothesized intervention points for Cmpd-X are illustrated below. Cisplatin accumulation in renal proximal tubular cells leads to the generation of reactive oxygen species (ROS), activation of inflammatory pathways such as TNF-α and STAT3, and ultimately, apoptosis and cell death[2]. Cmpd-X is hypothesized to interrupt this cascade.
Figure 1: Hypothesized mechanism of Cmpd-X in preventing cisplatin-induced nephrotoxicity.
Preclinical In Vivo Study Design & Workflow
A phased approach is recommended to systematically evaluate the safety and efficacy of Cmpd-X. The workflow begins with formulation and dose-range finding, followed by a pivotal efficacy study in a cisplatin-induced nephrotoxicity model.
Figure 2: Overall experimental workflow for the in vivo evaluation of Cmpd-X.
Detailed Experimental Protocols
3.1. Protocol 1: Formulation and Maximum Tolerated Dose (MTD) Study
Objective: To determine a suitable vehicle for Cmpd-X administration and to establish the maximum tolerated dose (MTD) in the selected animal model.
Materials:
-
Cmpd-X (purity >98%)
-
Vehicle components: e.g., DMSO, Tween-80, Carboxymethylcellulose (CMC), Saline
-
Male C57BL/6 mice (8-10 weeks old)
Methodology:
-
Vehicle Screening:
-
Test the solubility and stability of Cmpd-X in various common vehicle formulations (e.g., 10% DMSO, 10% Tween-80, 80% Saline; or 0.5% CMC in saline).
-
Select a vehicle that provides a stable, homogenous suspension or solution at the required concentrations.
-
-
Acute Toxicity Study Design:
-
Use a dose escalation design. Start with three dose levels (e.g., 10, 50, 100 mg/kg) administered via oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the intended clinical route.
-
Assign 3-5 mice per dose group. Include a vehicle control group.
-
-
Procedure:
-
Administer a single dose of Cmpd-X or vehicle.
-
Monitor animals closely for the first 4 hours for any immediate signs of toxicity (e.g., lethargy, piloerection, altered gait, respiratory distress).
-
Record body weight and clinical signs daily for 14 days.
-
The MTD is defined as the highest dose that does not cause mortality or more than a 10% reduction in body weight.
-
-
Causality Explained: An MTD study is critical to select safe and relevant doses for subsequent efficacy studies, preventing confounding toxicity from obscuring potential therapeutic effects.
3.2. Protocol 2: Efficacy in Cisplatin-Induced Acute Kidney Injury (AKI) Model
Objective: To evaluate the ability of Cmpd-X to protect against cisplatin-induced renal dysfunction and injury.
Animal Model: Male C57BL/6 mice (8-10 weeks old). This strain is widely used and known to develop reproducible kidney injury in response to cisplatin.
Experimental Groups (n=8-10 per group):
-
Vehicle Control: Vehicle only, no cisplatin.
-
Cisplatin Control: Vehicle + Cisplatin.
-
Cmpd-X (Low Dose) + Cisplatin: e.g., 10 mg/kg Cmpd-X + Cisplatin.
-
Cmpd-X (High Dose) + Cisplatin: e.g., 50 mg/kg Cmpd-X + Cisplatin.
Methodology:
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Pre-treatment: Administer Cmpd-X or vehicle (p.o. or i.p.) daily for 3 consecutive days (Day -2, -1, 0).
-
AKI Induction (Day 0): One hour after the final pre-treatment dose, administer a single i.p. injection of cisplatin (e.g., 20 mg/kg in saline). The Vehicle Control group receives saline i.p.
-
Post-Induction Treatment: Continue daily administration of Cmpd-X or vehicle for 3 more days (Day 1, 2, 3).
-
Monitoring: Monitor body weight and clinical condition daily.
-
Terminal Endpoint (Day 4):
-
At 72-96 hours post-cisplatin injection, collect blood via cardiac puncture for serum analysis.
-
Euthanize animals and harvest kidneys. One kidney should be fixed in 10% neutral buffered formalin for histology, and the other flash-frozen in liquid nitrogen for biomarker analysis.
-
3.3. Protocol 3: Endpoint Analysis
Objective: To quantify the extent of kidney injury and the protective effect of Cmpd-X.
1. Serum Biochemistry:
-
Measure serum creatinine and Blood Urea Nitrogen (BUN) levels using commercially available kits. These are standard clinical markers of renal function.
2. Kidney Histopathology:
-
Embed formalin-fixed kidneys in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
A blinded pathologist should score the sections for tubular injury, including tubular dilation, cast formation, and necrosis.
3. Renal Biomarker Analysis (from frozen tissue):
-
Oxidative Stress: Measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) using ELISA or colorimetric assay kits[2].
-
Inflammation: Quantify the expression of pro-inflammatory markers such as TNF-α and phosphorylated STAT3 using Western blot or qPCR[2].
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. Results should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Table 1: Exemplary Quantitative Outcomes
| Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Renal MDA (nmol/mg protein) | Renal SOD Activity (U/mg protein) |
| Vehicle Control | 0.2 ± 0.05 | 25 ± 3 | 1.5 ± 0.2 | 150 ± 12 |
| Cisplatin Control | 2.5 ± 0.4a | 180 ± 20a | 5.8 ± 0.6a | 75 ± 8a |
| Cmpd-X (10 mg/kg) + Cis | 1.5 ± 0.3b | 110 ± 15b | 3.5 ± 0.4b | 110 ± 10b |
| Cmpd-X (50 mg/kg) + Cis | 0.8 ± 0.2b,c | 60 ± 10b,c | 2.1 ± 0.3b,c | 135 ± 11b,c |
| Data are presented as mean ± SEM. ap<0.01 vs. Vehicle Control; bp<0.05 vs. Cisplatin Control; cp<0.05 vs. Cmpd-X (10 mg/kg). |
Interpretation: A successful outcome would show that Cmpd-X treatment significantly and dose-dependently reduces the cisplatin-induced elevations in serum creatinine and BUN. This functional improvement should be corroborated by reduced histological damage and a normalization of oxidative stress and inflammatory markers in the kidney tissue.
References
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Title: Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. Source: PMC - NIH URL: [Link]
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Title: Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. Source: PubMed URL: [Link]
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Title: Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
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Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Source: Chemistry Europe URL: [Link]
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Title: Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Source: Frontiers in Chemistry URL: [Link]
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Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: PMC - PubMed Central URL: [Link]
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Title: Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Source: MDPI URL: [Link]
-
Title: Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Source: PubMed URL: [Link]
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- 1. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to Utilizing tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate as a Latent Chemical Probe
Section 1: Foundational Principles & Strategic Overview
Introduction: Unveiling a Pro-Probe
The indole scaffold is a cornerstone in medicinal chemistry and chemical biology, celebrated for its prevalence in bioactive natural products and its utility as a fluorescent reporter.[1][2] The compound tert-butyl (2-methyl-1H-indol-5-yl)methylcarbamate is an intriguing derivative positioned at the intersection of these two domains. While not extensively characterized as a standalone probe, its chemical architecture suggests a powerful application as a "pro-probe"—a latent or caged tool designed for conditional activation within a biological system.
This guide provides the scientific rationale and detailed protocols for leveraging this molecule's key structural features:
-
The Indole Core: A fluorophore whose quantum yield and emission spectra are sensitive to the local microenvironment.[3]
-
The tert-Butyloxycarbonyl (Boc) Group: A well-established carbamate protecting group that masks the primary amine.[4] Its cleavage is the central event for probe activation.
-
The Released Effector: Upon Boc cleavage, the molecule releases (2-methyl-1H-indol-5-yl)methanamine. This primary amine can serve as a reactive handle for covalent labeling, a modulator of biological targets, or result in a significant shift in the molecule's photophysical properties.
The central hypothesis is that the carbamate can be cleaved by intracellular enzymes (e.g., esterases) or in acidic microenvironments (e.g., lysosomes, tumor microenvironment), unmasking the active amine and triggering a detectable signal or biological effect.
Proposed Mechanism of Action & Activation
The utility of this compound as a probe is predicated on the controlled hydrolysis of the carbamate linkage.[4] This process can be triggered by two primary biological mechanisms, converting the non-polar, cell-permeable pro-probe into a more polar, potentially fluorescent, and reactive species.
Figure 1: Proposed bioactivation pathway for the pro-probe.
Section 2: Synthesis & Characterization
Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for Boc protection of primary amines.[5]
Materials:
-
(2-methyl-1H-indol-5-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (Ar or N₂), dissolve (2-methyl-1H-indol-5-yl)methanamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of Boc₂O (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Expected Characterization Data
Full characterization is essential to confirm the identity and purity of the synthesized probe.
| Analysis Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet around 1.4-1.5 ppm (9H) for the tert-butyl group. A doublet for the methylene protons (CH₂) adjacent to the carbamate nitrogen. Characteristic aromatic and indole NH proton signals. |
| ¹³C NMR | Appearance of signals around 80 ppm and 28 ppm corresponding to the quaternary and methyl carbons of the tert-butyl group, respectively. A signal around 156 ppm for the carbamate carbonyl carbon. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z 261.16. |
| FT-IR | Characteristic N-H stretch for the carbamate (~3300-3400 cm⁻¹) and a strong C=O stretch (~1680-1700 cm⁻¹). |
Section 3: Application Protocols
The following protocols are designed to validate the pro-probe concept and apply it in cell-based assays.
Protocol: In Vitro Probe Activation Assay
Objective: To confirm that the probe can be cleaved by esterases or acidic pH and to characterize the resulting change in fluorescence.
Materials:
-
This compound (stock solution in DMSO)
-
Porcine Liver Esterase (PLE)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate-Phosphate Buffer, pH 5.0
-
96-well black plates, clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the probe in DMSO.
-
Prepare a 1 mg/mL solution of PLE in PBS (pH 7.4).
-
Prepare working solutions of the probe by diluting the stock to 2X the final concentration in the appropriate buffer (PBS pH 7.4 or Citrate-Phosphate pH 5.0).
-
-
Set up Plate:
-
Esterase Activation: To triplicate wells, add 50 µL of 2X probe solution in PBS. Add 50 µL of the PLE solution. For negative controls, add 50 µL of PBS instead of the PLE solution.
-
Acidic pH Activation: To triplicate wells, add 100 µL of the 1X probe solution in Citrate-Phosphate buffer (pH 5.0). For neutral controls, use 100 µL of the 1X probe in PBS (pH 7.4).
-
Blank: Include wells with buffer only to measure background fluorescence.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure fluorescence intensity at time points (e.g., 0, 15, 30, 60, 120 minutes). Use an excitation wavelength of ~280-290 nm and scan for emission from ~330-450 nm to identify the optimal emission peak of the activated probe.
-
Plot fluorescence intensity versus time to determine the rate of activation.
-
Figure 2: Workflow for the in vitro probe activation assay.
Protocol: Cellular Imaging of Probe Activation
Objective: To visualize the intracellular activation of the probe, potentially within acidic organelles like lysosomes.
Materials:
-
HeLa cells (or other adherent cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Probe stock solution (10 mM in DMSO)
-
LysoTracker™ Red DND-99 (for co-localization)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and grow to 60-70% confluency.
-
Probe Loading:
-
Prepare a working solution of the probe at 5-20 µM in pre-warmed serum-free media.
-
Wash cells once with PBS.
-
Incubate cells with the probe-containing media for 30-60 minutes at 37°C.
-
-
Co-staining (Optional):
-
During the last 15 minutes of incubation, add LysoTracker™ Red (final concentration ~50 nM) and Hoechst 33342 (final concentration ~1 µg/mL).
-
-
Washing & Imaging:
-
Wash the cells three times with warm PBS or live-cell imaging solution.
-
Immediately image the cells using a confocal microscope.
-
Imaging Channels:
-
Probe (Activated): Ex: ~350 nm (or DAPI laser line), Em: ~400-500 nm (adjust based on in vitro results).
-
Hoechst (Nucleus): Ex: ~350 nm, Em: ~461 nm.
-
LysoTracker (Lysosomes): Ex: ~577 nm, Em: ~590 nm.
-
-
-
Analysis: Analyze the images for intracellular fluorescence from the activated probe. Use co-localization software to determine if the probe's signal overlaps with the LysoTracker signal, which would suggest activation within lysosomes.
Section 4: Concluding Remarks & Future Directions
The application notes presented here provide a framework for validating and utilizing this compound as a conditional chemical probe. The core principle of its design—Boc-caged bioactivity—is a robust strategy in chemical biology. Successful validation of its activation mechanism could open avenues for its use in various applications, including:
-
Enzyme Activity Sensing: Developing it as a specific substrate for certain esterase families.
-
pH Sensing in Live Cells: Quantifying the pH of intracellular compartments.
-
Drug Delivery: Using the indole-amine core as a masked therapeutic agent that is released under specific physiological conditions.
Further work should focus on rigorously characterizing the photophysical properties of both the caged and uncaged forms and identifying the specific enzymes responsible for its intracellular cleavage.
References
- BenchChem. (2025). Application Notes and Protocols for 5-Cyanoindole-Based Fluorescent Probes in Biological Imaging.
- BenchChem. (n.d.). tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- BenchChem. (2025).
- MDPI. (n.d.).
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- Chemsrc. (2025). CAS#:875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)
- NIH. (n.d.). Synthesis of tert-butyl (substituted benzamido)
- Fluorochem. (n.d.). tert-Butyl ((1H-indol-5-yl)methyl)
- ResearchGate. (n.d.).
- Hoffman Fine Chemicals. (n.d.). CAS 267875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)
- MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- NIH. (2023).
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- 5. mdpi.com [mdpi.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Probing Enzyme Activity with tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Authored by: Your Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1] Its unique structure allows for interactions with a multitude of biological targets, particularly enzymes, making indole derivatives a focal point in drug discovery.[1][2] This document provides a comprehensive guide for researchers on the potential application of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate in enzyme inhibition studies. While direct inhibitory data for this specific molecule is emerging, its structural features—a 2-methylindole core—suggest a strong potential for interaction with various enzyme classes. This guide outlines detailed protocols for preliminary screening, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of action (MoA).
Introduction: The Promise of Indole Scaffolds in Enzyme Inhibition
Indole and its derivatives are renowned for their ability to mimic peptide structures and engage in various non-covalent interactions within enzyme active sites, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[1] This versatility has led to the development of indole-based inhibitors for a wide array of enzymes implicated in diseases such as cancer, diabetes, and inflammation.[3][4]
The 2-methyl-indole moiety, in particular, has been identified in compounds showing inhibitory activity against enzymes like aromatase and lanosterol 14α-demethylase.[5][6] The tert-butyl carbamate group in the target molecule serves as a protecting group for the amine, which can be valuable in prodrug strategies or for modulating the compound's physicochemical properties.[7] Given this background, "this compound" represents a promising candidate for screening against various enzyme targets.
Potential Enzyme Targets for Indole Derivatives:
-
Protein Kinases: Many kinase inhibitors feature an indole core that competes with ATP for binding.[8]
-
Cyclooxygenases (COX-1 and COX-2): Indole-containing compounds, such as the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, are well-known COX inhibitors.[4][9]
-
Aromatase (CYP19A1): This enzyme is a key target in estrogen-receptor-positive breast cancer, and 2-methyl indole derivatives have shown potential as aromatase inhibitors.[5]
-
Monoamine Oxidases (MAO): These enzymes are crucial in neurotransmitter metabolism, and their inhibition is a strategy for treating neurodegenerative diseases.[10]
-
Tubulin: Indole derivatives can interfere with tubulin polymerization, a key mechanism in cancer chemotherapy.[8][11]
Experimental Design: A Stepwise Approach to Characterizing an Unknown Inhibitor
A logical workflow is crucial when investigating a novel compound's inhibitory potential. The following protocols are designed to be adaptable to a wide range of enzyme-substrate systems.
Preliminary Screening and IC50 Determination
The initial step is to ascertain if the compound exhibits inhibitory activity and, if so, to quantify its potency. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Protocol 1: Determination of IC50
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified target enzyme in a suitable buffer that ensures its stability and activity.
-
Substrate Stock Solution: Dissolve the enzyme's specific substrate in the assay buffer. The final concentration in the assay should ideally be at or below the Michaelis constant (Km) for accurate IC50 determination.
-
Inhibitor Stock Solution: Prepare a high-concentration stock of "this compound" in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Prepare a buffer solution that maintains a stable pH and contains any necessary cofactors or salts for optimal enzyme activity.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the inhibitor from the stock solution. A common approach is to use a 10-point, 3-fold serial dilution.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor dilution (or solvent for control wells)
-
Enzyme solution
-
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
Include control wells:
-
100% Activity Control: Enzyme, substrate, and solvent (no inhibitor).
-
0% Activity Control (Blank): Substrate and buffer (no enzyme).
-
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Normalize the rates as a percentage of the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Example Data Presentation:
| Inhibitor Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 33.3 | 88.1 |
| 11.1 | 75.4 |
| 3.7 | 52.3 |
| 1.2 | 28.9 |
| 0.4 | 10.5 |
| 0.1 | 2.1 |
| 0.04 | 0.5 |
| 0.01 | 0.1 |
| 0 | 0 |
IC50 Value: 3.5 µM (from curve fitting)
Mechanism of Action (MoA) Studies
Once the IC50 is established, the next step is to understand how the compound inhibits the enzyme. This is typically achieved by performing kinetic studies at varying substrate and inhibitor concentrations.
Protocol 2: Elucidation of Inhibition Mechanism
-
Experimental Setup:
-
This experiment involves measuring the initial reaction rates at multiple fixed inhibitor concentrations and a range of substrate concentrations.
-
Select inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
-
Assay Procedure:
-
For each inhibitor concentration, set up a series of reactions with varying substrate concentrations (e.g., from 0.2 x Km to 10 x Km).
-
Follow the same incubation and reaction initiation steps as in the IC50 determination protocol.
-
Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis and Visualization:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).
-
Lineweaver-Burk Plot Interpretation:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Visualization of Workflows and Concepts
Clear diagrams are essential for understanding experimental processes and theoretical concepts.
Caption: Workflow for characterizing an enzyme inhibitor.
Sources
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- 2. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer [biolmolchem.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application and Protocols for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate in Drug Discovery
A Senior Application Scientist's Guide to Leveraging a Key Intermediate
Introduction: The Enduring Prominence of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2][3] Its structural versatility and ability to engage in various biological interactions have led to the development of numerous drugs for cancer, inflammation, and infectious diseases.[4][5] The 2-methylindole moiety, in particular, is a recurring motif in compounds targeting enzymes like cyclooxygenase and aromatase.[6][7][8] This application note provides a detailed guide for researchers on the synthesis, characterization, and potential applications of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate , a key building block for the synthesis of novel drug candidates.
The inclusion of a tert-butyl carbamate (Boc) protecting group on the 5-aminomethyl substituent offers a strategic advantage in multi-step syntheses.[9][10] Carbamates are widely employed in drug design to enhance metabolic stability, act as prodrug moieties, and modulate interactions with biological targets.[11][12][13] This protected intermediate allows for selective modification at other positions of the indole ring before the final deprotection and derivatization of the primary amine.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
| CAS Number | 1105193-63-2[14] |
Synthesis Protocol
The synthesis of this compound can be achieved through a straightforward two-step process starting from 2-methyl-5-nitroindole. This protocol details the reduction of the nitro group followed by the protection of the resulting amine.
Experimental Workflow: Synthesis
Caption: Synthetic route for this compound.
Step 1: Reduction of 2-Methyl-5-nitroindole
Rationale: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and simple work-up procedures.
Materials:
-
2-Methyl-5-nitroindole
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 2-methyl-5-nitroindole (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (2-methyl-1H-indol-5-yl)methanamine, which can be used in the next step without further purification.
Step 2: Boc Protection of (2-Methyl-1H-indol-5-yl)methanamine
Rationale: The introduction of the Boc group protects the primary amine from reacting in subsequent synthetic steps. Di-tert-butyl dicarbonate is a common and effective reagent for this purpose, and the reaction is typically carried out in the presence of a mild base like triethylamine to neutralize the acid byproduct. A similar procedure has been described for the synthesis of tert-butyl ((1H-indol-5-yl)methyl)carbamate.[15]
Materials:
-
(2-Methyl-1H-indol-5-yl)methanamine (from Step 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude (2-methyl-1H-indol-5-yl)methanamine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization Protocols
Rationale: Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of all protons and their respective chemical environments. Expect to see signals for the indole NH, aromatic protons, the methyl group at the 2-position, the methylene bridge, and the tert-butyl group.
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To determine the purity of the final product. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water.
-
Application in Drug Discovery: A Hypothetical Case Study
This compound is an ideal starting material for the synthesis of a library of compounds targeting a specific biological target. For this application note, we will consider its use in the development of novel kinase inhibitors.
Proposed Signaling Pathway Involvement
Caption: Potential mechanism of action for an indole-based kinase inhibitor.
Synthesis of a Final Drug Candidate
The protected amine of This compound allows for selective N-alkylation or N-arylation at the indole nitrogen (position 1). Following this modification, the Boc group can be removed under acidic conditions to liberate the primary amine, which can then be further derivatized, for example, by amide bond formation.
Protocol: In Vitro Kinase Inhibition Assay
Rationale: To evaluate the potential of a final drug candidate to inhibit a specific kinase, a biochemical assay is performed. This protocol provides a general framework for a luminescence-based kinase assay.
Materials:
-
Recombinant kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
Test compound (final drug candidate)
-
Positive control inhibitor
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound and positive control in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound/control in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel indole-based drug candidates. The protocols outlined in this application note provide a robust framework for its synthesis, characterization, and subsequent use in a drug discovery workflow. The strategic use of the Boc protecting group allows for the controlled and regioselective elaboration of the indole scaffold, enabling the creation of diverse chemical libraries for screening against a wide range of biological targets.
References
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
ResearchGate. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry. [Link]
-
Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
PubMed. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
PubMed Central. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
PubMed Central. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
Chem-Station. (2014). Carbamate Protective Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
PubMed. (2018). Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. [Link]
-
MDPI. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]
-
AIP Publishing. (2022). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. [Link]
-
Wikipedia. (n.d.). 2-Methylindole. [Link]
-
MDPI. (2026). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Organic Sulphonates and Sulphates | CymitQuimica [cymitquimica.com]
- 15. mdpi.com [mdpi.com]
"tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate" analytical methods
An advanced persistent threat (APT) is a sophisticated, long-term cyberattack in which an intruder establishes an undetected presence within a network to steal sensitive data over an extended period. These attacks are characterized by their stealth, persistence, and the high level of skill and resources of the attackers.
Key Characteristics of APTs:
-
Stealthy and Persistent: APT actors can remain undetected in a network for months or even years, slowly exfiltrating data.
-
Highly Targeted: These attacks are not random; they are specifically directed at organizations with high-value information, such as national defense, manufacturing, and the financial industry.
-
Sophisticated Techniques: Attackers use a wide range of advanced techniques, including custom malware, zero-day exploits, and social engineering, to gain and maintain access.
-
Well-Resourced Attackers: APTs are typically conducted by well-organized and well-funded groups, often state-sponsored.
How APTs Work: A Phased Approach
APT attacks are typically carried out in several phases:
-
Initial Compromise: The attackers gain a foothold in the network, often through a phishing email, a vulnerability in a public-facing system, or a watering hole attack.
-
Establish Foothold: Once inside, the attackers install backdoors and other malware to ensure they can maintain access to the network.
-
Escalate Privileges: They then work to gain higher-level privileges, such as administrative rights, which allow them to move freely within the network.
-
Internal Reconnaissance: The attackers map out the network, identify valuable data, and locate key systems and user accounts.
-
Lateral Movement: They move across the network to access different systems and data sources.
-
Maintain Presence: APT actors use various techniques to avoid detection and maintain their presence in the network over the long term.
-
Data Exfiltration: Finally, the attackers steal the targeted data, often by encrypting it and sending it to their own servers.
Notable APT Groups
Several APT groups have been identified and are tracked by cybersecurity researchers. Some of the most well-known include:
-
APT28 (Fancy Bear): A Russian-linked group known for its targeting of government, military, and security organizations.
-
APT29 (Cozy Bear): Another Russian-sponsored group that has been linked to attacks on political organizations and government agencies.
-
APT34 (OilRig): An Iranian group that primarily targets the Middle East, with a focus on financial, government, energy, and chemical industries.
-
APT41 (Wicked Panda): A Chinese state-sponsored group known for its cyberespionage and financially motivated attacks.
Mitigation and Defense Strategies
Defending against APTs requires a multi-layered security approach:
-
Threat Intelligence: Proactively monitor for APT indicators of compromise (IoCs) and tactics, techniques, and procedures (TTPs).
-
Security Awareness Training: Educate employees to recognize and report phishing attempts and other social engineering tactics.
-
Network Segmentation: Divide the network into smaller, isolated segments to limit the lateral movement of attackers.
-
Access Control: Implement the principle of least privilege, ensuring that users only have access to the data and systems they need to perform their jobs.
-
Endpoint Detection and Response (EDR): Deploy EDR solutions to monitor endpoints for suspicious activity and to respond to threats in real-time.
-
Regular Patching and Vulnerability Management: Keep all systems and software up to date with the latest security patches.
-
Incident Response Plan: Develop and regularly test an incident response plan to ensure a swift and effective response in the event of a breach.
By understanding the nature of APTs and implementing a robust security posture, organizations can significantly reduce their risk of falling victim to these sophisticated and damaging attacks.
Application Note: High-Purity Isolation of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Abstract
This application note provides a comprehensive guide to the purification of tert-butyl (2-methyl-1H-indol-5-yl)methylcarbamate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, we present detailed protocols for various purification techniques, including flash column chromatography, recrystallization, and trituration. The document elucidates the scientific principles behind each method, offers a systematic approach to troubleshooting, and provides a decision-making framework to assist researchers in selecting the optimal purification strategy based on crude sample characteristics and desired final purity.
Introduction: The Importance of Purity
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly hinder subsequent synthetic steps, reduce overall yield, and complicate the characterization of the final active pharmaceutical ingredient (API). Therefore, robust and reproducible purification protocols are essential.
The Boc (tert-butyloxycarbonyl) protecting group is crucial for masking the reactivity of the amine functionality during synthesis.[1] However, the synthesis and handling of this and similar carbamate compounds can introduce specific impurities that require targeted removal.[2] This guide is designed for researchers, scientists, and drug development professionals to achieve high-purity this compound, ensuring the integrity of their synthetic endeavors.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities in the crude product. Based on common synthetic routes to similar indole and carbamate derivatives, likely impurities include:
-
Unreacted Starting Materials: Such as (2-methyl-1H-indol-5-yl)methanamine or di-tert-butyl dicarbonate (Boc₂O).[3]
-
Byproducts of the Boc-protection reaction: Including t-butanol and other derivatives.
-
Side-reaction Products: Arising from reactions at other sites on the indole ring.
-
Residual Solvents: From the reaction and initial work-up (e.g., dichloromethane, ethyl acetate, tetrahydrofuran).[4]
The choice of purification strategy will depend on the nature and quantity of these impurities.
Purification Strategy Selection
The selection of an appropriate purification technique is a critical decision. The following flowchart provides a logical framework for choosing the most suitable method based on the characteristics of the crude material.
Caption: Decision flowchart for purification strategy selection.
Detailed Purification Protocols
Method 1: Flash Column Chromatography
Flash column chromatography is the most versatile technique for separating compounds with different polarities. It is particularly effective when dealing with complex mixtures of impurities.
Principle: The crude mixture is adsorbed onto a solid stationary phase (e.g., silica gel) and a liquid mobile phase is passed through it. Separation occurs based on the differential partitioning of the components between the two phases. The target compound, being moderately polar, will travel down the column at a rate determined by the polarity of the solvent system.
Protocol:
-
Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This ensures even loading onto the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Begin elution with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexane. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Method 2: Recrystallization
Recrystallization is an effective method for purifying solid compounds, especially when the impurities have different solubility profiles from the product.
Principle: The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the solvent.
Protocol:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., heptane, iso-hexane, ethyl acetate, isopropanol) to find a suitable system. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as hexane/ethyl acetate or hexane/dichloromethane, can also be effective.[5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Method 3: Trituration/Slurrying
Trituration is a simpler purification technique suitable for removing small amounts of highly soluble impurities from a solid product.
Principle: The crude solid is stirred as a suspension in a solvent in which the product is insoluble, but the impurities are soluble. The impurities dissolve into the solvent, which is then removed by filtration.
Protocol:
-
Solvent Selection:
-
Procedure:
-
Place the crude solid in a flask with a stir bar.
-
Add the chosen solvent and stir the resulting slurry vigorously at room temperature for 1-2 hours.[5]
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a fresh portion of the cold solvent.
-
Dry the purified solid under vacuum.
-
Data Summary and Comparison
| Technique | Principle of Separation | Typical Solvents | Advantages | Disadvantages | Expected Purity |
| Flash Chromatography | Differential Adsorption/Partition | Hexane/Ethyl Acetate, Dichloromethane/Methanol | High resolution, versatile for complex mixtures. | Can be time-consuming and requires larger solvent volumes. | >99% |
| Recrystallization | Differential Solubility | Heptane, Iso-hexane, Ethyl Acetate/Hexane | Scalable, can yield very high purity crystalline material. | Requires the compound to be a solid; potential for product loss in the mother liquor. | >98% |
| Trituration | Washing away soluble impurities | Iso-hexane, Heptane | Fast, simple, and uses minimal solvent. | Only effective for removing small amounts of highly soluble impurities. | 95-98% |
Conclusion
The purification of this compound is a critical step in ensuring the quality and success of subsequent synthetic transformations. The choice of purification method—be it flash column chromatography, recrystallization, or trituration—should be guided by the impurity profile of the crude material and the desired level of purity. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can consistently obtain high-purity material for their drug discovery and development programs.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
-
PubChem. (n.d.). (2-tert-butyl-1H-indol-5-yl) carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Kishikawa, N., et al. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Available at: [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
-
Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]
-
Chemsrc. (n.d.). tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Available at: [Link]
-
MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]
-
ChemBK. (n.d.). tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Available at: [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
PubChem. (n.d.). tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Available at: [Link]
-
PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available at: [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl ((1H-indol-6-yl)methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
CP Lab Safety. (n.d.). TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE, 95% Purity, C16H22N2O2, 250 mg. Available at: [Link]
-
Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Improvement for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your reaction yields and product purity.
The synthesis of this molecule, while seemingly straightforward, involves several critical steps where yields can be compromised. These include the formation of the indole core, functionalization of the side chain, and the selective protection of the target amine. This guide addresses specific issues you may encounter at each stage.
Troubleshooting Guide: From Starting Materials to Final Product
This section is structured in a question-and-answer format to directly address common experimental failures and low yields.
Section 1: 2-Methyl-1H-indole Ring Formation (via Fischer Indole Synthesis)
The Fischer indole synthesis is a robust method for creating the indole scaffold, but its success is highly dependent on substrate and reaction conditions.
Q1: My Fischer indole synthesis is resulting in a very low yield. What are the common contributing factors?
Low yields in this step can often be traced back to three primary areas:
-
Substituent Effects: The electronic properties of the substituent on the phenylhydrazine are critical. Electron-donating groups on the starting carbonyl compound can over-stabilize a key intermediate (the iminylcarbocation), leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[1][2] This is a known challenge in syntheses aiming for certain C3-substituted indoles and highlights the delicate electronic balance required.[1]
-
Inappropriate Acid Catalyst: The choice of acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄, HCl) and its concentration are not universally applicable. The optimal acid must often be determined empirically for each specific substrate.[3] Using an acid that is too strong or too concentrated can lead to degradation and polymerization side reactions.[4]
-
Reaction Temperature and Time: The reaction is highly sensitive to thermal conditions.[3] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions like aldol condensation of the ketone or unwanted rearrangements.[4]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?
Common side reactions include:
-
Aldol Condensation: Under acidic conditions, the ketone starting material (e.g., acetone) can undergo self-condensation, consuming starting material and complicating purification.[3][4]
-
Solution: Add the ketone slowly to the mixture of the arylhydrazine and acid. This keeps the instantaneous concentration of the ketone low, minimizing self-condensation.[4]
-
-
Regioisomer Formation: If the arylhydrazine has meta-substituents, cyclization can occur at two different positions, leading to a mixture of indole regioisomers. For the target molecule, starting with a para-substituted phenylhydrazine (e.g., 4-cyanophenylhydrazine or 4-nitrophenylhydrazine) is essential to ensure the correct 5-substituted product.
-
N-N Bond Cleavage: As mentioned, this is a major competing pathway, particularly with certain electron-donating substituents.[1] It results in the formation of an aniline and an iminylcarbocation, which will not lead to the indole product.[1]
Section 2: Side-Chain Functionalization (N-Methylation)
Assuming a precursor like (2-methyl-1H-indol-5-yl)methanamine is synthesized (e.g., by reduction of a nitrile or nitro group), the next critical step is selective methylation.
Q1: I'm struggling with selective N-methylation of the side-chain amine. The indole nitrogen (N1) is also getting methylated.
This is a classic selectivity challenge. The indole N-H proton is acidic and, upon deprotonation, the resulting anion is nucleophilic.
-
Cause: Strong bases like NaH will deprotonate both the side-chain amine and the indole nitrogen, leading to a mixture of N-methylated and N,N'-dimethylated products when a methylating agent is added.
-
Solution 1 (Alternative Reagents): Use a greener and often more selective methylating agent like dimethyl carbonate (DMC).[5][6] DMC is less reactive than traditional agents like methyl iodide or dimethyl sulfate and can provide higher yields of the desired N-methylated product with fewer byproducts.[5][7] The reaction is typically run at elevated temperatures in a polar aprotic solvent like DMF.[5]
-
Solution 2 (Protecting Group Strategy): An alternative approach is to first protect the side-chain amine with the Boc group and then methylate the remaining N-H of the carbamate. This requires a strong base (e.g., NaH) and a methyl source, followed by removal of the Boc group. However, direct methylation of the primary amine is generally more atom-economical.
Section 3: Boc Protection of the Side-Chain Methylamine
The final step involves protecting the (2-methyl-1H-indol-5-yl)methanamine with a tert-butoxycarbonyl (Boc) group.
Q1: The Boc protection reaction is sluggish, and I'm getting a mixture of the desired product, the N1-protected indole, and di-protected species.
-
Cause: The nucleophilicity of the indole nitrogen is competitive with the side-chain amine. While primary amines are generally more nucleophilic, the specific reaction conditions can influence the product distribution. Furthermore, poorly nucleophilic amines, such as substituted anilines or indoles themselves, can react slowly with Boc anhydride (Boc₂O).
-
Solution:
-
Control Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of Boc₂O and run the reaction at room temperature or slightly below (0 °C to RT). This favors the more nucleophilic primary amine and minimizes over-reaction.[8]
-
Solvent and Base: A common and effective system involves using a base like triethylamine (TEA) in a solvent like ethanol or ethyl acetate.[8] The base neutralizes the acid byproduct and can facilitate the reaction.
-
Monitor Carefully: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting amine is consumed to prevent the formation of the di-protected byproduct.
-
Q2: The Boc group seems to be falling off during workup or column chromatography. Is this expected?
-
Cause: Yes, N-Boc protected indoles can be significantly less stable than typical Boc-protected amines.[9] The lone pair on the indole nitrogen is delocalized into the aromatic system, making the amide bond weaker than a standard amide. They can be sensitive to even mild acid (e.g., silica gel on a column, or acidic workup conditions like NH₄Cl) or heat (e.g., a rotovap bath at 40-50 °C).[9]
-
Solution:
-
Neutral Workup: Wash the reaction mixture with neutral or slightly basic solutions (e.g., water, saturated NaHCO₃ solution, brine) and avoid acidic quenches.[8]
-
Gentle Purification: If column chromatography is necessary, consider using deactivated silica (e.g., by pre-treating with a solvent system containing a small amount of triethylamine, ~1%) to neutralize acidic sites.
-
Avoid High Temperatures: Concentrate the product solutions at low temperatures (<40 °C) during rotary evaporation.
-
Visualizing the Synthetic Pathway and Challenges
A logical synthetic approach is outlined below, highlighting the critical steps addressed in the troubleshooting guide.
Caption: Proposed synthetic workflow for this compound.
Competing Reactions in Boc Protection
Caption: Competing reaction pathways during the Boc protection step.
Experimental Protocols & Data
Protocol 1: Optimized Boc Protection of (2-methyl-1H-indol-5-yl)methanamine
This protocol is adapted from a similar synthesis and is optimized for selectivity.[8]
-
Setup: In a round-bottom flask, dissolve (2-methyl-1H-indol-5-yl)methanamine (1.0 equiv) in ethanol (approx. 0.5 M concentration).
-
Reagent Addition: Add triethylamine (2.0 equiv) to the solution. Stir for 5 minutes at room temperature.
-
Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) in ethanol. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by TLC (e.g., using Ethyl Acetate/Hexane 1:1).
-
Workup: Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure at low temperature (<40 °C).
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated NaHCO₃ aqueous solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary. A yield of ~70% can be expected.[8]
| Reagent | Molar Equiv. | Purpose |
| (Amine) | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate | 1.5 | Boc Protecting Agent[8] |
| Triethylamine | 2.0 | Base to neutralize byproduct[8] |
| Ethanol | - | Reaction Solvent[8] |
Table 1: Optimized Reagent Stoichiometry for Selective Boc Protection.
Frequently Asked Questions (FAQs)
Q: What are the best practices for purifying the final product?
Given the potential instability of the Boc group on the indole moiety, gentle purification is key.[9] If column chromatography is required, use a silica gel slurry that has been neutralized with 1% triethylamine in the eluent. Run the column quickly to minimize contact time. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may yield a pure product without the risks associated with silica gel.
Q: Can I perform the N-methylation after the Boc protection?
Yes, this is a viable alternative strategy to control selectivity. The workflow would be: 1) Protect the primary amine with Boc₂O. 2) The resulting carbamate N-H is much less acidic than the indole N-H, but it can be deprotonated with a strong, non-nucleophilic base (e.g., NaH) and then alkylated with a methyl source (e.g., methyl iodide). This avoids reaction at the indole N1 position. The major drawback is that this route is longer and involves using hazardous reagents like NaH and MeI.
Q: Are there any modern, milder alternatives to the Fischer Indole Synthesis?
While the Fischer method is classic, other syntheses like the Bischler-Möhlau, Reissert, or various palladium-catalyzed cyclizations exist. However, for a simple 2-methylindole, the Fischer synthesis often remains the most direct and cost-effective method.[3] Its challenges are well-documented, and optimizing conditions is often more practical than developing a completely new route.[3][4]
References
- Benchchem Technical Support Center. (n.d.).
- Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- Reddit user discussion. (2023). Why is the Boc group deprotected in NaBH4? r/OrganicChemistry.
- Sciencemadness Discussion Board. (2012).
- Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
- Reddit user discussion. (2020). Problems with Fischer indole synthesis. r/Chempros.
- Cramer, C. J., & Gherman, B. F. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.).
- Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Bandgar, B. P., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Schnürch, M., et al. (2022).
- MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. Molecules.
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 8. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney [mdpi.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Stability and Handling of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Welcome to the technical support guide for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the stability, handling, and potential degradation pathways of this important synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This molecule has two primary points of vulnerability related to its core structure: the tert-butyloxycarbonyl (Boc) protecting group and the electron-rich 2-methylindole ring.
-
Acid-Mediated Deprotection: The Boc group is a carbamate that is highly susceptible to cleavage under acidic conditions.[1][2][3] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly remove the Boc group, yielding the free amine.[3][4] Even milder acidic conditions or the presence of Lewis acids can initiate this degradation.[5][6] The mechanism involves the formation of a stable tert-butyl cation.[1][6]
-
Oxidative Degradation: The indole ring is electron-rich and can be easily oxidized.[7] This oxidation can be triggered by atmospheric oxygen (autoxidation), light exposure, or the presence of oxidizing agents.[8][9] The C2-C3 double bond is particularly susceptible, potentially leading to the formation of 2-oxindole derivatives or other complex mixtures.[7]
-
Thermal Lability: While more stable than to acid, the Boc group can also be removed under thermolytic conditions, particularly at elevated temperatures (>100°C).[2][4][10] High heat can lead to decomposition, releasing isobutylene and carbon dioxide.
-
Photostability: Indole derivatives are known to be photosensitive and can degrade upon exposure to UV light.[11] This can lead to complex photochemical reactions, including oxidation and bond cleavage.[11]
Q2: How should I properly store this compound to ensure its long-term stability?
Proper storage is critical to prevent degradation. Based on the compound's chemical properties, we recommend the following conditions. A similar, related indole carbamate is recommended to be stored at 2–8°C in a sealed, dry container.[10]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes the rate of both potential autoxidation and thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects the electron-rich indole ring from oxidation by atmospheric oxygen.[7][9] |
| Light | Amber Vial / Protect from Light | Prevents photodegradation of the indole moiety.[11] |
| Moisture | Tightly Sealed, Dry Container | Prevents hydrolysis of the carbamate and precludes acid-catalyzed degradation from dissolved acidic gases (e.g., CO₂). |
Q3: I'm observing a new, more polar spot on my TLC plate after leaving my reaction mixture overnight. What could it be?
The appearance of a new, more polar spot is a classic indicator of Boc deprotection. The resulting primary amine (2-methyl-1H-indol-5-yl)methanamine is significantly more polar than the parent Boc-protected compound and will have a lower Rf value on silica gel TLC. This is the most likely culprit if your reaction conditions are even mildly acidic or if the mixture was heated for a prolonged period.
Q4: Can I use this compound in reactions involving basic conditions?
Yes. The Boc protecting group is generally stable to a wide range of basic conditions and nucleophiles, which is a key advantage of its use in organic synthesis.[1] This allows for orthogonal protection strategies where other protecting groups, like Fmoc, might be removed with base while the Boc group remains intact.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| Decreased yield; appearance of a baseline or very low Rf spot on TLC. | Acidic Deprotection: The Boc group has been cleaved. | Neutralize the reaction mixture immediately. In future experiments, avoid acidic reagents or buffer the system to a neutral pH. The Boc group is highly sensitive to acids.[1][3] |
| Solution develops a yellow or brown color over time, especially when exposed to air/light. | Oxidation of Indole Ring: The indole moiety is degrading. | Purge solutions with an inert gas (argon or nitrogen) before use and work under an inert atmosphere.[8] Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[11] |
| Mass spectrometry shows a loss of 100 amu (C₅H₈O₂). | Cleavage of the Boc Group: This mass corresponds exactly to the tert-butyloxycarbonyl group. | This confirms acidic, thermal, or other unintended deprotection. Review your protocol for sources of acid or excessive heat.[2][4] |
| Broad or multiple peaks observed in NMR/HPLC analysis of an aged sample. | Multiple Degradation Pathways: A combination of oxidation and deprotection may be occurring. | Re-purify the material before use. For future work, adhere strictly to recommended storage and handling protocols to prevent the onset of degradation. |
Visualizing Degradation Pathways
The two most common degradation routes for this compound are acid-catalyzed hydrolysis of the Boc group and oxidation of the indole ring.
Caption: Workflow for a forced degradation stability test.
Methodology:
-
Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in your primary experimental solvent (e.g., Acetonitrile, DMSO).
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to get a baseline purity profile.
-
Stress Conditions:
-
Acidic: Add a small amount of dilute acid (e.g., 0.1 M HCl) to an aliquot.
-
Basic: Add a small amount of dilute base (e.g., 0.1 M NaOH) to an aliquot.
-
Oxidative: Add a small amount of dilute hydrogen peroxide (e.g., 3% H₂O₂) to an aliquot.
-
Photolytic: Expose an aliquot in a clear vial to direct laboratory light or a photostability chamber. [12]4. Incubation: Keep all samples at a controlled room temperature.
-
-
Analysis: Analyze each sample at predetermined time points (e.g., 2, 8, 24 hours) and compare the chromatograms to the T=0 sample to quantify the percentage of degradation and identify major degradants.
By understanding these principles and following the recommended procedures, you can minimize stability-related issues and ensure the reliability of your experimental outcomes.
References
-
MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
-
Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. Available from: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 267875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Hoffman Fine Chemicals. Available from: [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available from: [Link]
-
ACS Publications. (n.d.). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Available from: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
-
ACP. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available from: [Link]
-
NIH. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC. Available from: [Link]
-
NIH. (n.d.). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. PMC. Available from: [Link]
-
Wikipedia. (n.d.). Indole. Wikipedia. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Available from: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
-
NIH. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed. Available from: [Link]
-
ACS Publications. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. ResearchGate. Available from: [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
Research Communities. (2019). Green Oxidation of Indoles using halide Catalysis. Research Communities. Available from: [Link]
-
MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. Available from: [Link]
- Benchchem. (n.d.). tert-butyl 2-{[1-({[1-(aminocarbonyl)-3-methylbutyl]amino}carbonyl) -. Benchchem. Available from: https://www.benchchem.com/product/B429929
-
PubChem. (n.d.). tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. PubChem. Available from: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Solubility Issues for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Welcome to the technical support guide for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate . This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this compound during synthesis, purification, or biological screening. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome these common experimental hurdles.
Understanding the Molecule: A Balancing Act of Polarity
Before diving into troubleshooting, it's crucial to understand the chemical nature of this compound. Its solubility is governed by a combination of its structural features:
-
Indole Ring System: The bicyclic indole core is largely aromatic and hydrophobic, contributing to poor aqueous solubility. However, the indole N-H group can act as a hydrogen bond donor.
-
tert-Butyl Carbamate (Boc) Group: This protecting group adds significant steric bulk and lipophilicity due to the tert-butyl moiety. While the carbamate group itself (-NH-C=O-O-) has polar character and can participate in hydrogen bonding, its overall contribution is often outweighed by the nonpolar alkyl group.[1][2]
-
Methyl Groups: Both the 2-methyl on the indole and the N-methyl on the carbamate linker increase the lipophilicity of the molecule.
This combination results in a molecule that is generally nonpolar and is expected to have limited solubility in aqueous or highly polar protic solvents. A close analogue, tert-butyl ((1H-indol-5-yl)methyl)carbamate, has a calculated LogP of 2.69, indicating a preference for lipophilic environments.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm struggling to dissolve my compound for a reaction. What solvents should I try?
Answer:
This is a common issue, particularly in reactions requiring polar or protic conditions. The molecule's lipophilic nature means it will favor organic solvents. A systematic solvent screening is the most effective approach.
Causality: The principle of "like dissolves like" is paramount. The large nonpolar surface area from the indole and Boc group requires a solvent that can effectively solvate these regions. Polar aprotic solvents are often the best starting point as they possess a dipole moment to interact with the carbamate moiety without the hydrogen-bonding network of protic solvents that can exclude nonpolar molecules.
Troubleshooting Protocol: Solvent Screening
-
Start with Common Aprotic Solvents: Begin with solvents known to dissolve a wide range of organic molecules.
-
Primary Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Secondary Choices: Ethyl acetate (EtOAc), Acetonitrile (MeCN), 1,4-Dioxane.
-
-
Use Small-Scale Tests: Place a small, known amount of your compound (e.g., 1-2 mg) in a vial and add the solvent dropwise or in small aliquots (e.g., 100 µL) while stirring or sonicating.
-
Incorporate Gentle Heating: For kinetically slow dissolution, warming the mixture (e.g., to 40-50 °C) can significantly improve solubility. Always check the thermal stability of your compound first.
-
Consider Solvent Mixtures (Co-solvents): If solubility is poor in a single solvent, a mixture can be effective. For example, if a reaction requires a less polar solvent like toluene but the compound won't dissolve, adding a small percentage of a stronger solvent like THF or DMF can achieve homogeneity.
Workflow for Initial Solubility Testing
Caption: Troubleshooting workflow for selecting a reaction solvent.
Q2: How can I prepare a concentrated stock solution for biological screening, and why does it crash out when I dilute it in my aqueous assay buffer?
Answer:
Preparing a high-concentration stock solution is essential for creating dilution series in biological assays. The "crashing out" phenomenon upon dilution is a classic solubility problem for lipophilic compounds.
Causality: High-purity DMSO is the standard choice for creating stock solutions of poorly soluble compounds because of its exceptional solvating power. However, DMSO is miscible with water. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from being predominantly organic to almost entirely aqueous. The compound, which is not soluble in water, precipitates out of the solution.
Protocol: Preparing a DMSO Stock and Mitigating Precipitation
-
Stock Solution Preparation:
-
Accurately weigh a sample of your compound (e.g., 5.0 mg).
-
Add high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10-50 mM). Use a volumetric flask for accuracy.
-
Ensure complete dissolution using a vortex mixer and gentle sonication in a water bath. Visually inspect for any particulates against a bright light.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Preventing Precipitation During Dilution:
-
Minimize Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible, typically ≤0.5%, to avoid solvent effects on the biological system.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a 50 mM stock into the final buffer, perform an intermediate dilution in your assay buffer that contains a solubilizing agent.
-
Incorporate Excipients: For cell-based assays or in vivo studies, consider formulating with non-ionic surfactants or cyclodextrins.
-
Tween® 80 or Pluronic® F-68: Add a small amount (e.g., 0.1%) to the final assay buffer.
-
Serum: If your cell culture medium contains fetal bovine serum (FBS), the albumin and other proteins can help bind and solubilize the compound. Pre-incubating the diluted compound in the serum-containing medium before adding it to cells can improve solubility.
-
-
Data Summary: Recommended Solvents for Stock Solutions
| Solvent | Use Case | Concentration Range | Notes |
| DMSO | Primary choice for biological stock solutions | 10 - 100 mM | High solvating power. Ensure final assay concentration is low (<0.5%) to avoid toxicity. |
| DMF | Alternative to DMSO | 10 - 100 mM | Can be more easily removed under vacuum but is also a potent solvent. |
| Ethanol | For less sensitive assays | 1 - 20 mM | Generally less effective than DMSO but may be required for certain applications. |
Q3: My compound precipitated from my ethyl acetate/heptane mixture during column chromatography and recrystallization. What went wrong?
Answer:
This is a very common outcome during purification. It indicates that you have created a supersaturated solution and then exceeded the solubility limit, either by cooling or by increasing the concentration of the anti-solvent (heptane). This can be leveraged for effective purification.
Causality: Recrystallization works by dissolving a compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (anti-solvent) or cooling the solution. As the solubility decreases, the pure compound preferentially crystallizes, leaving impurities behind in the solution. Heptane is a nonpolar anti-solvent for this molecule, while ethyl acetate or DCM are good solvents. Rapidly adding too much heptane or cooling too quickly causes rapid precipitation (crashing out) rather than slow crystallization, which can trap impurities.
Protocol: Optimized Recrystallization
-
Select a Solvent System:
-
A good system is a pair of miscible solvents where the compound is highly soluble in one ("solvent," e.g., DCM, Ethyl Acetate) and poorly soluble in the other ("anti-solvent," e.g., Heptane, Hexane).[4]
-
-
Dissolution:
-
Place the crude solid in a flask.
-
Add the minimum amount of the "good" solvent (e.g., DCM) required to fully dissolve the compound at a warm temperature (e.g., 35-40°C).
-
-
Induce Crystallization:
-
While the solution is warm and stirring, slowly add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Add another drop or two of the "good" solvent to make it clear again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator (2-8°C) to maximize the yield of precipitated solid.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Dry the purified solid under vacuum.
-
Q4: How can I quantitatively measure the solubility of my compound in a specific buffer?
Answer:
A quantitative measurement is crucial for formulation development and interpreting bioassay results. The shake-flask method followed by HPLC analysis is a standard and reliable technique.
Causality: This method determines the thermodynamic equilibrium solubility. By adding an excess of the solid compound to the solvent, you ensure that the solution becomes saturated. After allowing the system to reach equilibrium, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is measured. HPLC with UV detection is ideal for this quantification due to its sensitivity and specificity.[5]
Experimental Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of solid this compound to a known volume of your chosen solvent/buffer (e.g., 5 mg in 1 mL of PBS, pH 7.4) in a glass vial. Ensure there is visible undissolved solid.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent and does not bind the compound).
-
Quantification:
-
Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Analyze the sample by a validated reverse-phase HPLC-UV method. An indole chromophore typically has a strong absorbance around 220-280 nm.
-
Calculate the concentration in the original supernatant based on the dilution factor and a pre-established standard curve.
-
Workflow for Solubility Quantification
Caption: Experimental workflow for quantitative solubility determination.
References
-
Uchida, H., et al. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available at: [Link]
-
PubChem (2025). (2-tert-butyl-1H-indol-5-yl) carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Yang, J. W., et al. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
Tan, Y. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. Available at: [Link]
-
Supporting Information (n.d.). Characterization Data of the Products. Source not specified. Available at: [Link]
-
ChemBK (n.d.). tert-Butyl ((1H-indol-5-yl)Methyl)carbaMate. ChemBK. Available at: [Link]
-
Hoffman Fine Chemicals (n.d.). CAS 267875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Hoffman Fine Chemicals. Available at: [Link]
-
Chemsrc (2025). CAS#:875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Chemsrc. Available at: [Link]
-
Tihanyi, T., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik. Available at: [Link]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2018). National Institutes of Health. Available at: [Link]
-
PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. Available at: [Link]
-
PubChem (2021). tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. Available at: [Link]
-
Wikipedia (n.d.). Carbamate. Wikipedia. Available at: [Link]
-
Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (n.d.). MDPI. Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (2002). Organic Syntheses. Available at: [Link]
Sources
Technical Support Center: Synthesis of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Welcome to the technical support guide for the synthesis of tert-butyl (2-methyl-1H-indol-5-yl)methylcarbamate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and purification challenges encountered during the Boc protection of (2-methyl-1H-indol-5-yl)methanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS analysis shows a major peak at [M+100]. What is this impurity and why did it form?
Plausible Cause: You are likely observing the formation of a di-Boc protected side product , tert-butyl N-(tert-butoxycarbonyl)-N-[(2-methyl-1H-indol-5-yl)methyl]carbamate. This occurs when the initially formed product, a secondary carbamate, is further acylated by a second molecule of di-tert-butyl dicarbonate (Boc₂O). Primary amines are unique in that they can accommodate two such protecting groups.[1]
Mechanism of Formation: The reaction proceeds in two steps. First, the primary amine of your starting material attacks the Boc anhydride to form the desired mono-Boc product. However, the N-H proton of the resulting carbamate is weakly acidic. In the presence of a strong enough base (or a catalyst like 4-dimethylaminopyridine, DMAP) and excess Boc₂O, this proton can be removed, and the resulting nitrogen anion attacks a second molecule of Boc₂O.
Troubleshooting & Prevention:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use no more than 1.05–1.1 equivalents of Boc₂O relative to your starting amine.
-
Base Selection: Avoid highly activating bases or catalysts like DMAP unless necessary for poorly reactive amines. A standard tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally sufficient.[2]
-
Temperature Control: Perform the reaction at a controlled temperature, such as 0 °C, before allowing it to slowly warm to room temperature. This can help moderate the reaction rate and improve selectivity.[2]
Purification Strategy: The di-Boc product is significantly less polar than your desired mono-Boc product. It can typically be separated effectively using silica gel column chromatography. Employ a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
Q2: I'm seeing two major product peaks with the same mass, or a peak at [M+100] that isn't the di-Boc product. What's happening?
Plausible Cause: This is a classic issue when working with indole-containing compounds. The impurity is likely the N-indole protected isomer , where the Boc group has been installed on the indole nitrogen in addition to the side-chain amine. The indole N-H is nucleophilic and can react with Boc₂O, especially under basic conditions.[3][4] This results in a product with the formula tert-butyl (5-(((tert-butoxycarbonyl)amino)methyl)-2-methyl-1H-indol-1-yl)carbamate, which has a mass increase of 100 amu. If only the indole nitrogen reacts, you will get an isomer of your desired product.
Mechanism of Formation: The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile, attacking the electrophilic carbonyl of Boc₂O. This reaction is competitive with the desired protection of the side-chain primary amine. The use of strong bases can deprotonate the indole N-H, increasing its nucleophilicity and favoring this side reaction.
Troubleshooting & Prevention:
-
Minimize Base Equivalents: Use the minimum amount of base required to neutralize any amine salts and facilitate the primary reaction. Typically 1.0-1.5 equivalents of a base like TEA is sufficient.[5]
-
Reaction Conditions: Running the reaction at room temperature or below often favors protection at the more nucleophilic primary amine over the indole nitrogen.
-
Alternative Reagents: For particularly sensitive substrates, consider alternative Boc-donating reagents that may offer higher selectivity, although Boc₂O is standard.
Purification Strategy: Separating the N-indole protected byproduct from the desired product can be challenging due to similar polarities.
-
Chromatography: Careful silica gel chromatography with a shallow gradient and potentially a different solvent system (e.g., Dichloromethane/Methanol) may be required.
-
Selective Deprotection: The N-indole Boc group is often more labile than the N-alkyl Boc group. Mild acidic conditions could potentially remove the indole Boc group selectively, which could then be separated. Montmorillonite K10 clay has been used for the selective cleavage of aromatic N-Boc groups while leaving aliphatic ones intact.[6]
Q3: My reaction yield is low and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
Plausible Cause: Low conversion can be due to several factors: insufficient reagent, poor quality of reagents, or suboptimal reaction conditions. Amines, especially as salts (e.g., HCl or TFA salts), will not react effectively without a base to free the nucleophilic lone pair.
Troubleshooting & Prevention:
-
Ensure Free Amine: If your starting material is a salt, ensure you use at least one equivalent of base (e.g., TEA, DIPEA) to liberate the free amine before adding Boc₂O.
-
Check Reagent Quality: Boc₂O can degrade over time, especially if exposed to moisture. Use a fresh bottle or confirm the purity of your reagent.
-
Increase Reaction Time/Temperature: While higher temperatures can promote side products, gently warming the reaction to 40 °C or extending the reaction time (e.g., overnight) can improve conversion.[5] Monitor progress closely by TLC or LC-MS.
-
Solvent Choice: Ensure your starting amine is fully soluble in the chosen solvent. THF, Dichloromethane (DCM), and Acetonitrile are common choices.[5] If solubility is an issue, a co-solvent system may be necessary.
Purification Strategy: The unreacted starting amine is significantly more polar than the Boc-protected product. It can be easily removed through:
-
Aqueous Workup: Washing the organic layer with a mild acid (e.g., dilute citric acid or NH₄Cl solution) will protonate the starting amine and pull it into the aqueous layer.
-
Silica Gel Chromatography: The starting amine will have a much lower Rf value on a silica gel plate and will be easily separated from the product during column chromatography.
Visualized Reaction Pathways
The following diagram illustrates the desired reaction pathway and the formation of the two most common side products.
Caption: Main reaction and common side product pathways.
Quantitative Data & Protocol Summary
The choice of reaction conditions can significantly impact the product distribution. The following table summarizes key parameters.
| Parameter | Standard Protocol | To Minimize Di-Boc | To Minimize N-Indole Boc | To Improve Conversion |
| Boc₂O (eq.) | 1.1 - 1.5 | 1.05 - 1.1 | 1.1 - 1.2 | 1.2 - 1.5 |
| Base | TEA or DIPEA | TEA | TEA | TEA or DIPEA |
| Base (eq.) | 1.5 - 2.0 | 1.1 - 1.5 | 1.0 - 1.2 | 2.0 |
| Catalyst | None | Avoid DMAP | Avoid DMAP | Consider DMAP (0.1 eq) |
| Temperature | 0 °C to RT | 0 °C | RT or below | RT to 40 °C |
| Solvent | THF, DCM | THF, DCM | Aprotic (THF, DCM) | Solvent with high solubility |
Experimental Protocol: Standard Boc Protection
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (2-methyl-1H-indol-5-yl)methanamine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF or DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[7]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting reaction outcomes.
References
-
Verma, A., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
-
ChemBK. (2024). Indole, N-BOC protected. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
Chouhan, G. & Alper, H. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Available at: [Link]
-
MDPI. (2024). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 29(1), 283. Available at: [Link]
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at: [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Amine Protection / Deprotection [fishersci.dk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, focusing on the Boc protection of 5-(aminomethyl)-2-methyl-1H-indole.
Q1: What is the most common method for the Boc protection of 5-(aminomethyl)-2-methyl-1H-indole?
A1: The most prevalent and straightforward method involves the reaction of 5-(aminomethyl)-2-methyl-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][2] This reaction is a standard procedure for protecting primary amines.[1]
Q2: Which solvents are recommended for this reaction?
A2: A variety of aprotic solvents can be used. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their ability to dissolve the starting materials and their inertness under the reaction conditions.[3][4] Ethanol has also been reported as an effective solvent.[2]
Q3: What is the role of the base in the reaction, and which one should I choose?
A3: The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. Triethylamine (TEA) is a frequently used base for this purpose.[2] Other non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can also be employed. The choice of base can influence the reaction rate and minimize side reactions.
Q4: What are the typical reaction times and temperatures?
A4: The reaction is often carried out at room temperature.[2] Reaction times can vary from as short as 30 minutes to several hours, depending on the specific conditions and scale of the reaction.[2][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q5: I am observing low yields. What are the potential causes?
A5: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of Boc₂O and an adequate amount of base.
-
Poor quality of reagents: The purity of the starting material, 5-(aminomethyl)-2-methyl-1H-indole, and the Boc₂O is critical.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature might not be ideal for your specific setup.
-
Workup and purification losses: Significant amounts of the product can be lost during extraction and purification steps.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC, indicating side products | - Di-Boc protection: The indole nitrogen can also be protected by Boc₂O, leading to a di-protected product.[5] - Reaction with impurities: Impurities in the starting material may react with Boc₂O. | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of Boc₂O. - Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. - Ensure the purity of your starting amine. |
| Starting material remains after prolonged reaction time | - Insufficient base: The amine may not be sufficiently activated. - Low reactivity of the amine: Steric hindrance or electronic effects could reduce the nucleophilicity of the amine.[6] - Decomposition of Boc₂O: Boc₂O can degrade over time, especially if exposed to moisture. | - Increase the amount of base (e.g., to 1.5-2.0 equivalents). - Consider using a stronger, non-nucleophilic base. - Use fresh, high-quality Boc₂O. - Gently heating the reaction mixture might be necessary, but monitor for side product formation. |
| Difficulty in isolating the product | - Product is highly soluble in the aqueous phase during workup. - Formation of an emulsion during extraction. | - Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product. - Use a larger volume of organic solvent for extraction. - Break up emulsions by adding a small amount of brine or by centrifugation. |
| Product appears oily or does not solidify | - Presence of residual solvent. - Impurities are preventing crystallization. | - Dry the product under high vacuum for an extended period. - Attempt to purify the product further using column chromatography. - Trituration with a non-polar solvent like hexane can sometimes induce solidification.[3] |
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 5-(aminomethyl)-2-methyl-1H-indole | 160.22 | 10 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11 | 1.1 |
| Triethylamine (TEA) | 101.19 | 15 | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(aminomethyl)-2-methyl-1H-indole (10 mmol) in dichloromethane (50 mL).
-
Addition of Base: Add triethylamine (15 mmol) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (11 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can yield the pure product as a solid.
-
Visualizing the Workflow
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
IV. Understanding the Mechanism
A clear understanding of the reaction mechanism is vital for effective troubleshooting and optimization.
Caption: The reaction mechanism for the Boc protection of an amine.
The reaction proceeds via a nucleophilic acyl substitution. The triethylamine deprotonates the primary amine, increasing its nucleophilicity. The resulting anion then attacks one of the carbonyl carbons of the Boc anhydride. The tetrahedral intermediate that forms subsequently collapses, eliminating a tert-butoxide group (which then gets protonated) and carbon dioxide, to yield the final N-Boc protected product.
V. References
-
Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from
-
BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from
-
MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Choral Organoselenanes and Organotelluranes. Retrieved from
-
MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Retrieved from
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from
-
RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from
Sources
Technical Support Center: Deprotection of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Welcome to the technical support hub for handling the nuances of Boc deprotection, specifically for the tert-butyl (2-methyl-1H-indol-5-yl)methylcarbamate substrate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this common yet surprisingly delicate transformation. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The indole nucleus, while a privileged scaffold in medicinal chemistry, introduces specific challenges during acidic Boc deprotection. Its electron-rich nature makes it susceptible to side reactions that can complicate purification and significantly lower yields.[1][2] This guide provides field-proven insights to navigate these issues.
Troubleshooting Guide: A Deeper Dive into Common Experimental Issues
This section addresses the most frequent and challenging problems encountered during the Boc deprotection of this indole-containing substrate.
Question 1: "My reaction is sluggish or stalls completely. Increasing the reaction time doesn't lead to full conversion. What is happening and how can I fix it?"
-
Probable Cause: Incomplete deprotection is often a result of insufficient acid strength or stoichiometry for your specific substrate and solvent system.[3] While the Boc group is generally acid-labile, the reactivity can be influenced by the solvent and the precise nature of the substrate. The basicity of the carbamate nitrogen must be overcome to allow for efficient protonation, the first step in the cleavage mechanism.[4][5]
-
Recommended Solutions & Scientific Rationale:
-
Increase Acid Stoichiometry: For reactions using solutions like HCl in dioxane or methanol, ensure you are using a sufficient molar excess. A common starting point is 4M HCl in dioxane, but for stubborn substrates, increasing the equivalents may be necessary.
-
Switch to a Stronger Acid System: Trifluoroacetic acid (TFA) is significantly more acidic than HCl and is often more effective.[6] A common condition is a 1:1 mixture of TFA and Dichloromethane (DCM), which typically drives the reaction to completion rapidly at room temperature.[6][7]
-
Consider Gentle Heating: If stronger acids are not an option due to other sensitive functional groups, gently warming the reaction to 30-40°C can increase the rate of deprotection.[3] However, this must be done with caution, as elevated temperatures can also accelerate side reactions on the indole ring.[8]
-
Solvent Optimization: The choice of solvent can influence reaction rates. Protic solvents like methanol can sometimes facilitate the reaction when using HCl.[3]
-
-
Self-Validation Check: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful modification should show the complete disappearance of the starting material spot/peak and the appearance of a more polar product spot (or a product peak with the expected mass) within 1-2 hours for strong acid systems.
Question 2: "My crude product is a complex mixture, and I see evidence of side products with higher molecular weights. What are these impurities and how can I prevent their formation?"
-
Probable Cause: The primary culprit is the highly reactive tert-butyl cation (t-Bu⁺) generated during the cleavage of the Boc group.[1][9][10] This electrophile can readily attack the electron-rich indole ring, a classic Friedel-Crafts alkylation side reaction.[1] The C3 position of the indole is the most nucleophilic and a likely site of alkylation, though other positions can also react.[11][12]
-
Recommended Solutions & Scientific Rationale:
-
Use a Cation Scavenger: This is the most effective strategy. Scavengers are nucleophiles added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[1][2]
-
Lower the Reaction Temperature: Performing the deprotection at 0°C can significantly reduce the rate of the alkylation side reaction while still allowing the desired deprotection to proceed, albeit more slowly.[3]
-
Run the Reaction Dilute: While seemingly counterintuitive, running the reaction at a lower concentration can sometimes disfavor the intermolecular alkylation side reaction.
-
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for minimizing side products.
Question 3: "My indole product appears to be decomposing, especially during workup or concentration. How can I improve stability?"
-
Probable Cause: The indole ring itself is sensitive to strongly acidic conditions and can be protonated, primarily at the C3 position.[11][12] This protonation can lead to dimerization or polymerization, especially if residual strong acid is present during concentration at elevated temperatures.[11][13]
-
Recommended Solutions & Scientific Rationale:
-
Thorough Neutralization: During aqueous workup, ensure the aqueous layer is basic (pH > 8) before extracting your product. Use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Avoid High Temperatures: Concentrate your product solutions in vacuo at low temperatures (<40°C). Co-evaporation with a non-acidic solvent like toluene can help remove residual TFA.[7]
-
Isolate as a Salt: Often, the most stable form of the product amine is its hydrochloride or trifluoroacetate salt. Instead of a basic workup, you can simply remove the reaction volatiles in vacuo and use the resulting salt directly in the next step if the subsequent reaction conditions are compatible.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for this deprotection? For a robust and generally applicable method, treating the substrate with a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1-2 hours is a common starting point.[6][14] Always include a scavenger like Triisopropylsilane (TIS) to prevent side reactions.
Q2: Which is better for this substrate, TFA or HCl? Both can be effective.
-
TFA is a stronger acid and generally provides faster and more complete reactions. However, the resulting TFA salt can sometimes be oily and difficult to handle.[7]
-
HCl (typically 4M in Dioxane) is also very effective. A key advantage is that the resulting hydrochloride salt is often a crystalline, free-flowing solid that is easy to isolate and purify by filtration.[7] The choice often comes down to the physical properties of the desired product salt and downstream requirements.
Q3: Are there any non-acidic methods for this deprotection? While acidic cleavage is most common, alternative methods exist for highly sensitive substrates.
-
Thermolytic Deprotection: Heating N-Boc protected indoles in solvents like 2,2,2-trifluoroethanol (TFE) can effect deprotection, though this often requires high temperatures.[15][16]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can cleave Boc groups under milder conditions than strong protic acids.[14][17]
-
Base-Labile Methods: While generally stable to base, N-Boc groups on electron-deficient heterocycles can sometimes be removed with strong bases like potassium carbonate in methanol/water, though this is less common for standard indoles.[18]
Q4: How can I best monitor the reaction?
-
TLC: Use a mobile phase like 10% Methanol in DCM. The starting material will have a higher Rf, while the product amine, being more polar, will have a lower Rf. Stain with ninhydrin to visualize the primary amine product.
-
LC-MS: This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This also helps in identifying any side products.
Data & Protocols
Table 1: Comparison of Common Deprotection Conditions
| Reagent System | Typical Conditions | Pros | Cons |
| TFA / DCM | 1:4 to 1:1 TFA/DCM, RT, 1-2 h | Fast, reliable, strong conditions for full conversion.[6] | Generates reactive t-Bu⁺; TFA salts can be oily; TFA is corrosive and requires care in handling.[7][9] |
| HCl in Dioxane | 4M HCl in Dioxane, RT, 1-4 h | Often yields crystalline HCl salts; easy to handle.[7] | Can be slower than TFA; dioxane is a peroxide-former. |
| HCl in MeOH | Acetyl chloride in MeOH (generates HCl in situ), 0°C to RT | Mild conditions; convenient preparation.[19] | Reaction with methanol can form methyl tert-butyl ether. |
| Thermolysis | Reflux in TFE or HFIP | Avoids strong acids, useful for acid-sensitive molecules.[15][16] | Requires high temperatures; not suitable for thermally labile compounds. |
Experimental Protocol 1: Deprotection using TFA/DCM with TIS Scavenger
-
Setup: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath.
-
Addition: To the stirred solution, add Triisopropylsilane (TIS, 1.5 eq). Slowly add Trifluoroacetic acid (TFA, 10 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Workup (Salt Isolation): Upon completion, concentrate the reaction mixture in vacuo. The resulting residue is the trifluoroacetate salt of the desired amine, which can often be used without further purification. For purification, the residue can be triturated with diethyl ether to precipitate the salt as a solid.
-
Workup (Free Amine Isolation): Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate or DCM. Wash with saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is basic (pH > 8). Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.
Experimental Protocol 2: Deprotection using HCl in Dioxane
-
Setup: Dissolve this compound (1.0 eq) in a minimal amount of methanol or DCM.
-
Addition: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Often, the hydrochloride salt will precipitate from the reaction mixture.
-
Workup: If a precipitate has formed, collect the solid by filtration. Wash the solid with diethyl ether or cold ethyl acetate and dry in vacuo. If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds via a well-established E1-type elimination mechanism.
Caption: General mechanism of acid-catalyzed Boc deprotection.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[4][5]
-
C-O Bond Cleavage: The C-O bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[4][5]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.[4]
-
Protonation of Amine: Under the acidic conditions, the liberated amine is protonated to form the corresponding salt (e.g., hydrochloride or trifluoroacetate).
References
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? Reddit r/OrganicChemistry. [Link]
-
Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. [Link]
-
Indole - Wikipedia. Wikipedia. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]
-
Why is indole acetic acid not stable under acidic conditions or light. Reddit r/chemistry. [Link]
-
Is indole acidic or basic? Quora. [Link]
-
Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Boc De-protection. Reddit r/Chempros. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. MDPI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
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- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
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Technical Support Center: Stereochemical Integrity of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate Derivatives
Document ID: TSC-2026-01-A Version: 1.0 Last Updated: January 19, 2026
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with chiral molecules incorporating the tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate scaffold. Maintaining the stereochemical integrity of chiral centers is paramount in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address and prevent racemization during the synthesis and handling of these critical intermediates.
The core challenge often lies not with the indole carbamate moiety itself, but with the stability of a nearby chiral center under various reaction, workup, and purification conditions. This guide will address common scenarios where loss of enantiomeric excess (ee) is observed and provide robust solutions.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental observations and provides actionable solutions to preserve the stereochemical purity of your compounds.
Q1: We are observing a significant loss of enantiomeric excess (ee) during the Boc-protection of our chiral amine precursor. What are the likely causes?
A1: Loss of stereochemical integrity during the formation of the carbamate is a common, yet avoidable, issue. While di-tert-butyl dicarbonate (Boc₂O) is a mild reagent, the reaction conditions are the primary drivers of racemization.[1]
Root Cause Analysis:
-
Harsh Base: Strong bases can deprotonate the chiral center, especially if it is acidic (e.g., alpha to a carbonyl or phenyl group), leading to a planar, achiral enolate or carbanion intermediate.
-
Elevated Temperature: Increased temperature provides the energy to overcome the activation barrier for deprotonation and subsequent racemization.[2] Even moderately heated reactions (e.g., >40°C) can be problematic for sensitive substrates.[3]
-
Prolonged Reaction Times: The longer your chiral compound is exposed to even mildly unfavorable conditions, the greater the potential for racemization.[2]
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can sometimes exacerbate racemization under basic conditions compared to aqueous or less polar environments.[4]
Solutions & Optimization: The key is to employ mild, controlled conditions that favor the desired N-acylation without promoting side reactions. A catalyst-free N-tert-butyloxycarbonylation in water has been shown to produce optically pure products.[5]
| Parameter | Problematic Condition (High Racemization Risk) | Optimized Condition (Low Racemization Risk) | Rationale |
| Base | Strong, non-nucleophilic bases (e.g., DBU, NaH) | Mild inorganic bases (e.g., NaHCO₃, K₂CO₃) or tertiary amines (e.g., TEA, DIPEA) | Mild bases are sufficient to neutralize the acid byproduct without causing significant deprotonation at the chiral center. |
| Temperature | > 40°C or reflux | 0°C to Room Temperature (20-25°C) | Lower temperatures decrease the rate of the racemization pathway. |
| Solvent | DMF, DMSO | THF, Dichloromethane (DCM), Acetonitrile, or biphasic systems (e.g., THF/water) | These solvents provide good solubility while minimizing side reactions. Aqueous biphasic systems can buffer the reaction.[3] |
| Reagent Stoichiometry | Large excess of base | 1.1 - 1.5 equivalents of base | Using a minimal, effective amount of base reduces the risk of base-mediated racemization. |
See the "Detailed Protocol 1" section for a step-by-step methodology for mild Boc protection.
Q2: Our downstream process, a metal-catalyzed cross-coupling reaction, is causing racemization. The carbamate seems stable, but the ee drops. Why?
A2: This is a complex issue where the catalyst or reagents, rather than just pH or temperature, actively participate in the racemization pathway. Transition metal-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, involve a series of steps including oxidative addition and reductive elimination, which can create opportunities for stereochemical scrambling.[6][7]
Root Cause Analysis:
-
Mechanism-Based Racemization: The organometallic intermediate formed during the catalytic cycle may be configurationally unstable. For some substrates, the transmetalation or reductive elimination steps can proceed through pathways that do not retain stereochemistry.[8]
-
Base-Mediated Racemization: Many cross-coupling reactions require a base to regenerate the catalyst or facilitate transmetalation. This base can directly cause racemization of the starting material or product if the chiral center is acidic.
-
Ligand Effects: The chiral environment created by the ligands on the metal center is crucial. An improper ligand choice may not effectively shield the chiral center or may lead to less stable intermediates.
Solutions & Optimization:
-
Screen Different Catalysts and Ligands: Switch from a palladium catalyst to a nickel-based one, or vice-versa, as their mechanisms and sensitivities can differ.[9] Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find one that promotes the desired reaction efficiently while minimizing racemization.
-
Optimize the Base: Use the mildest base possible that still affords a good reaction rate. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger ones like alkoxides.
-
Lower the Reaction Temperature: As with other reactions, reducing the temperature can significantly slow the rate of racemization relative to the productive coupling reaction.
-
Reduce Reaction Time: Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting material is consumed to prevent post-reaction racemization of the product.
Q3: We suspect racemization is occurring during aqueous workup or purification. How can we confirm and prevent this?
A3: Chiral molecules can be surprisingly sensitive to the pH and temperature conditions during extraction and chromatography.[2] Indole derivatives, in particular, can be susceptible to both acidic and basic conditions.[10][11]
Root Cause Analysis:
-
Acidic Conditions: Trace amounts of acid can protonate the indole or other functional groups, which can catalyze the formation of a stabilized, achiral carbocation intermediate at a benzylic or allylic chiral center.[2]
-
Basic Conditions: Residual base from the reaction can deprotonate an acidic proton at the stereocenter during workup or concentration.
-
Chromatography: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. Prolonged exposure on the column increases this risk. High temperatures during solvent evaporation from pooled fractions can also be detrimental.
Solutions & Optimization:
-
Buffered Workup: Neutralize the reaction mixture carefully to a pH of ~7 using a buffered solution (e.g., saturated NaHCO₃ for acidic quenches, or dilute NH₄Cl for basic quenches). Avoid strong acids or bases.
-
Minimize Exposure Time: Perform extractions and washes quickly and efficiently.
-
Optimized Chromatography:
-
Deactivate Silica: Neutralize silica gel by flushing the column with the mobile phase containing a small amount of a neutralizer like triethylamine (~0.1-1%) before loading the sample.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column, which are less likely to cause acid-catalyzed racemization.
-
Control Temperature: Evaporate solvents from purified fractions at low temperatures using a rotary evaporator with a controlled water bath (≤30°C).
-
Frequently Asked Questions (FAQs)
Q4: What is the most common mechanism for racemization in chiral molecules with acidic protons?
A4: The most prevalent mechanism is the abstraction of the proton at the chiral center by a base. This deprotonation forms a planar, achiral intermediate (a carbanion or enolate). The subsequent reprotonation can occur from either face of the planar intermediate with equal probability, resulting in a 50:50 mixture of the two enantiomers (a racemic mixture).[12]
Caption: Base-catalyzed racemization via a planar intermediate.
Q5: Which analytical techniques are recommended for monitoring the chiral purity of these indole derivatives?
A5: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[13]
-
Methodology: Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP).[14] The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and thus elute at different times.
-
Column Selection: Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are highly versatile and effective for a wide range of compounds, including indole derivatives.[15]
-
Detection: A UV detector is typically sufficient, as the indole chromophore absorbs strongly.
-
Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
For a detailed procedure, see "Detailed Protocol 2: Chiral HPLC Analysis" .
Q6: Are there alternative protecting groups to Boc that might be less prone to causing racemization issues?
A6: Yes, the choice of protecting group is a key part of a robust synthetic strategy. The ideal group is one that can be removed under conditions orthogonal to those that might harm your chiral center.[16]
| Protecting Group | Abbreviation | Cleavage Condition | Considerations for Stereochemical Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl)[3] | Generally stable, but cleavage conditions can be harsh for acid-labile stereocenters. |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C)[17] | Very mild, neutral cleavage conditions. Excellent choice for preserving acid- or base-labile stereocenters. Not suitable if other reducible groups (e.g., alkenes, alkynes) are present. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF)[18] | Cleavage is rapid and mild but basic. May not be suitable if the stereocenter is highly base-labile. Offers an orthogonal strategy to Boc/Cbz. |
The best choice depends on the specific sensitivities of your molecule and the overall synthetic plan.[16]
Detailed Protocols
Detailed Protocol 1: Mild Boc-Protection of a Chiral Indole Amine
This protocol is designed to minimize racemization for sensitive chiral primary or secondary amines.
-
Dissolution: In a round-bottom flask, dissolve the chiral amine (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) or a 1:1 mixture of THF and water. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution with stirring.
-
Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of THF. Add this solution dropwise to the stirring amine solution at 0°C over 15-20 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup:
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
If a single solvent was used, add water and extract the product with ethyl acetate (3x).
-
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (if excess amine is a concern), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 30°C.
-
Purity Analysis: Analyze the crude product by Chiral HPLC (see Protocol 2) to confirm the preservation of enantiomeric excess before proceeding with purification.
Detailed Protocol 2: Chiral HPLC Analysis
This protocol provides a general framework for developing a method to analyze the enantiomeric purity of a chiral indole derivative.
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a stock mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Additives can improve peak shape; consider adding 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid (TFA) for acidic compounds.
-
-
Sample Preparation: Prepare a dilute solution of your sample (~0.5-1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Equilibrate the column with the mobile phase at a typical flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the indole moiety has strong absorbance (typically ~280 nm).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Inject a sample of the racemic material first to identify the retention times of both enantiomers.
-
Run the enantiomerically enriched sample under the same conditions.
-
-
Method Optimization: If separation is poor, adjust the ratio of hexane to isopropanol. Increasing the percentage of isopropanol generally decreases retention time but may also affect resolution.
Caption: Troubleshooting workflow for racemization issues.
References
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
- Wang, Y., et al. (2022). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Central Science.
-
Krogsgaard-Larsen, N., et al. (2016). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC, NIH. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Website. [Link]
-
Li, J., et al. (2023). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
PME, et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]
-
ScienceDaily. (2021). Enantioselective synthesis of indole derivatives. Retrieved from ScienceDaily. [Link]
- Google Patents. (n.d.). WO2006078865A2 - Direct racemization of indole derivatives.
-
Pharmacia. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
- The role of commonly used transition metals in total synthesis of indole alkaloids. (n.d.). ScienceDirect.
- Amino Acid-Protecting Groups. (2019). Chemical Reviews.
-
MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Does water suppress the racemization and decomposition of amino acids?. Retrieved from RSC Publishing. [Link]
- Enantioselective Synthesis of Indole Alkaloids
-
Chemsrc. (2025). CAS#:875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Retrieved from Chemsrc. [Link]
-
ResearchGate. (2021). (PDF) Chiral Alkaloid Analysis. Retrieved from ResearchGate. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (n.d.). HPLC chromatographs of samples' indole compounds. (A) Indole and indole.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More | Request PDF. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 267875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Retrieved from Hoffman Fine Chemicals. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from Wikipedia. [Link]
-
NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal. [Link]
- Synthesis and Chemistry of Indole. (n.d.). SlideShare.
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from Phenomenex. [Link]
-
International Journal of Advanced Chemistry Research. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from Wikipedia. [Link]
Sources
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- 4. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Scale-Up Synthesis of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
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This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure a robust and reproducible synthetic route.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the formation of a suitable indole precursor, followed by reductive amination and subsequent protection of the resulting secondary amine. Each of these stages presents unique challenges, particularly when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production. This guide will dissect the common pitfalls at each stage and provide scientifically grounded solutions.
A general synthetic pathway is outlined below:
Caption: Reductive amination workflow.
Part 3: Boc Protection
Q3: During the Boc protection of the secondary amine, I'm observing incomplete reaction and difficulty in purifying the final product. What are the best practices for this step?
A3: The introduction of the tert-butyloxycarbonyl (Boc) group is a standard protection strategy for amines. [1]However, issues with incomplete reactions and purification can arise.
-
Causality: Incomplete reaction can be due to insufficiently basic conditions or steric hindrance. Purification challenges often stem from the presence of unreacted di-tert-butyl dicarbonate (Boc₂O) and other byproducts. [2]
-
Troubleshooting & Optimization:
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the amine for the Boc₂O.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for this reaction. [3] * Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting amine.
-
Purification:
-
Aqueous Work-up: A standard aqueous work-up with a mild acid (e.g., dilute HCl or NH₄Cl solution) will help to remove the excess base.
-
Column Chromatography: Silica gel column chromatography is typically effective for purifying the Boc-protected product. [4]A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity. [4]
-
-
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1H-indole-5-carbaldehyde
-
To a stirred solution of N,N-dimethylformamide (DMF) (1.2 eq.) in dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.1 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 2-methyl-1H-indole (1.0 eq.) in DCM.
-
Slowly add the indole solution to the Vilsmeier reagent at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and stir vigorously.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or 2M sodium hydroxide until the pH is ~7-8.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of (2-Methyl-1H-indol-5-yl)methanamine
-
Dissolve 2-methyl-1H-indole-5-carbaldehyde (1.0 eq.) in anhydrous methanol or DCM.
-
Add a solution of methylamine (2.0 eq.) in THF or ethanol.
-
Add acetic acid (1.1 eq.) to the mixture.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Dissolve the crude (2-methyl-1H-indol-5-yl)methanamine (1.0 eq.) in DCM or THF.
-
Add triethylamine (TEA) (1.5 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) or by recrystallization.
Quantitative Data Summary
| Step | Reactant | Product | Typical Yield (%) | Key Parameters |
| 1. Formylation | 2-Methyl-1H-indole | 2-Methyl-1H-indole-5-carbaldehyde | 60-75% | Temperature control (0-5 °C), Stoichiometry of Vilsmeier reagent |
| 2. Reductive Amination | 2-Methyl-1H-indole-5-carbaldehyde | (2-Methyl-1H-indol-5-yl)methanamine | 75-90% | Choice of reducing agent (STAB), Anhydrous conditions, pH control |
| 3. Boc Protection | (2-Methyl-1H-indol-5-yl)methanamine | This compound | 85-95% | Choice of base (TEA), Stoichiometry of Boc₂O |
Concluding Remarks
The successful scale-up synthesis of this compound requires careful attention to reaction conditions and purification strategies at each step. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic route. This guide provides a framework for addressing common challenges, but it is important to note that empirical optimization will always be a crucial component of process development.
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Validation & Comparative
A Comparative Guide to the Bioactivity of Indole-Based Kinase Inhibitors Derived from Key Synthetic Scaffolds
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous targeted therapeutics, particularly protein kinase inhibitors. While simple indole derivatives like tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate serve as critical synthetic intermediates rather than bioactive agents themselves, they provide the foundational structure for highly potent and selective drugs. This guide offers a comparative bioactivity analysis of three prominent kinase inhibitors—Foretinib, Cabozantinib, and Apatinib—whose core structures are conceptually related to such indole-based building blocks. We will delve into their inhibitory profiles against key oncogenic targets, primarily MET and VEGFR2, supported by quantitative biochemical and cellular data. Furthermore, this guide provides detailed experimental protocols for assessing kinase inhibition and cell proliferation, offering a practical framework for researchers in drug discovery and development.
The Indole Scaffold: A Cornerstone of Kinase Inhibition
The indole ring system is a recurring motif in successful kinase inhibitors. Its bicyclic aromatic structure is adept at forming key interactions within the ATP-binding pocket of various kinases, often engaging with the critical hinge region through hydrogen bonding. This mimicry of the adenine portion of ATP makes it an ideal starting point for designing competitive inhibitors.
This compound represents a versatile intermediate in this process. The indole core provides the essential kinase-binding element, while the protected aminomethyl group at the C5 position and the methyl group at C2 serve as synthetic handles for introducing additional pharmacophoric features. These modifications are crucial for tuning the compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of clinical candidates. The indole scaffold is a key feature in a multitude of compounds targeting various kinases, including EGFR, VEGFR, MET, and PI3K.[1][2][3][4]
Rationale for Comparison: Targeting MET and VEGFR Pathways
To contextualize the potential of indole-based scaffolds, we will compare three inhibitors that target the MET (Mesenchymal-Epithelial Transition factor, also known as Hepatocyte Growth Factor Receptor or HGFR) and VEGFR (Vascular Endothelial Growth Factor Receptor) signaling pathways. These pathways are central to tumor progression, governing processes like cell proliferation, invasion, angiogenesis, and metastasis.[5][6] The simultaneous inhibition of both MET and VEGFR has emerged as a powerful therapeutic strategy to overcome resistance mechanisms and achieve a more comprehensive anti-tumor response.[6][7]
-
Foretinib (GSK1363089): A multi-kinase inhibitor targeting MET and VEGFR2.
-
Cabozantinib (XL184): A potent inhibitor of MET, VEGFR2, and other tyrosine kinases like RET.
-
Apatinib (YN968D1): A highly selective inhibitor of VEGFR2.
The following diagram illustrates the central role of these kinases in cancer signaling and the points of intervention for these inhibitors.
Caption: Inhibition of MET and VEGFR2 pathways.
Comparative Bioactivity Data
3.1. In Vitro Biochemical Kinase Inhibition
The potency of an inhibitor is first quantified in cell-free biochemical assays that measure its ability to block the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| Foretinib | MET | 0.4 | Potent dual inhibitor of MET and VEGFR2.[7] |
| VEGFR2 | 0.9 | Also inhibits RON, TIE-2, FLT3 with lower affinity.[7] | |
| Cabozantinib | VEGFR2 | 0.035 | Exceptionally potent against VEGFR2.[1][2] |
| MET | 1.3 | Also potently inhibits RET (5.2 nM), KIT (4.6 nM), AXL (7 nM).[2][3][8] | |
| Apatinib | VEGFR2 | 1 | Highly selective for VEGFR2.[4][9][10] |
| RET | 13 | Over 10-fold more selective for VEGFR2 than RET.[9][10] | |
| c-Kit | 429 | Significantly less potent against c-Kit and c-Src.[9][10] | |
| c-Src | 530 |
Expert Interpretation: Cabozantinib exhibits the highest potency against VEGFR2 in biochemical assays, being nearly 30-fold more potent than Apatinib and 25-fold more potent than Foretinib against this target. Foretinib shows a more balanced dual inhibition of MET and VEGFR2. Apatinib stands out for its high selectivity for VEGFR2, which can be advantageous for minimizing off-target effects.
3.2. In Vitro Cellular Activity
Cell-based assays measure an inhibitor's ability to affect a biological process, such as cell proliferation, in a more physiologically relevant context. The half-maximal growth inhibition (GI50) or cellular IC50 is determined in various cell lines.
| Compound | Cell Line | Key Target in Cell Line | Cellular IC50 / GI50 (nM) |
| Foretinib | SKOV3ip1 (Ovarian) | MET | ~250 |
| HUVEC (Endothelial) | VEGFR2 | ~100 | |
| Cabozantinib | H441 (Lung) | MET | 19 |
| HUVEC (Endothelial) | VEGFR2 | 45 | |
| E98NT (Glioblastoma) | MET | 89[11] | |
| Apatinib | HUVEC (Endothelial) | VEGFR2 | ~60,000 (as 60 µg/ml)[12][13] |
Expert Interpretation: The cellular data reflects the biochemical potencies. Cabozantinib shows potent inhibition of MET-driven cancer cell lines (H441, E98NT) and strong anti-angiogenic effects in HUVEC cells. The high value reported for Apatinib in one study (60 µg/ml is ~121,000 nM) may reflect different experimental conditions; other studies confirm its potent anti-proliferative effects on HUVECs at much lower concentrations. The data collectively demonstrates that these indole-derived scaffolds can be elaborated into compounds with potent effects on both tumor cells (via MET) and the tumor microenvironment (via VEGFR2).
Standardized Experimental Protocols
To ensure reproducibility and comparability of data, standardized protocols are essential. The following sections detail robust methods for quantifying kinase inhibition and cellular proliferation.
4.1. Protocol: In Vitro Kinase Inhibition (TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, high-throughput method for measuring inhibitor binding to a kinase.
Caption: Workflow for a TR-FRET Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10 mM stock of the test compound in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to generate a range of concentrations.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a working solution of the target kinase and a Europium (Eu)-labeled anti-tag antibody. Prepare a working solution of an Alexa Fluor 647-labeled ATP-competitive tracer.
-
Assay Execution: In a 384-well assay plate, add the compound dilutions. Add the kinase/antibody solution and briefly centrifuge. Add the tracer solution to all wells to start the reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET. Excite at ~340 nm and measure emission from both the Europium donor (615 nm) and the Alexa Fluor acceptor (665 nm).
-
Analysis: Calculate the TR-FRET ratio. Normalize the data to high (no inhibitor) and low (no kinase) controls. Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50.
4.2. Protocol: Cellular Proliferation (MTS Assay)
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Caption: Workflow for an MTS Cell Proliferation Assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: The next day, prepare 2X final concentrations of your compound serial dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Return the plate to the incubator for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition versus log[concentration] and determine the GI50 value using non-linear regression.
Conclusion and Future Outlook
This compound exemplifies a class of foundational intermediates from which highly effective anti-cancer agents are built. The comparative analysis of Foretinib, Cabozantinib, and Apatinib showcases how the core indole scaffold can be strategically elaborated to achieve distinct bioactivity profiles. While Cabozantinib offers potent multi-targeted inhibition of key angiogenesis and invasion pathways, Apatinib provides a highly selective tool for studying VEGFR2-specific biology. Foretinib represents a balanced approach to dual MET/VEGFR2 inhibition.
For researchers in the field, the choice of synthetic strategy and the ultimate molecular design will depend on the therapeutic hypothesis: whether to pursue a highly selective inhibitor to minimize off-target toxicity or a multi-targeted agent to combat pathway redundancy and drug resistance. The protocols provided herein offer a standardized means to evaluate novel compounds derived from this valuable indole scaffold, ensuring that comparative data is both robust and reliable, thereby accelerating the journey from chemical synthesis to clinical candidate.
References
- Choueiri, T. K., et al. (2020). Cabozantinib in advanced renal cell carcinoma and hepatocellular carcinoma. Clinical Cancer Research, 26(10), 2294-2300.
- Kurzrock, R., et al. (2013). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research, 19(13), 3593-3601.
- Muthu, M., et al. (2021). Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. Journal of Cellular and Molecular Medicine, 25(11), 5035-5047.
- Chen, H. M., et al. (2015). Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling. Oncotarget, 6(17), 14940-14952.
- Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 17(12), 4042-4051.
- Wang, Z., et al. (2014). A New Synthesis of Cabozantinib. Organic Process Research & Development, 18(12), 1791-1795.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its inherent ability to interact with various biological targets has led to the development of approved therapeutics for cancer, inflammation, and neurological disorders.[3] This guide focuses on a specific, yet promising, indole derivative: tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate . While comprehensive structure-activity relationship (SAR) studies on this exact molecule are not extensively published, by analyzing structurally related analogs, we can deduce critical insights into its potential biological activities and guide future drug discovery efforts.
This document will provide an in-depth comparison of "this compound" with key structural analogs, offering data-driven hypotheses on its SAR. We will explore the influence of modifications to the indole core, the carbamate linker, and the terminal alkyl group on biological activity, with a focus on potential anticancer and anti-inflammatory applications. Furthermore, this guide provides detailed experimental protocols for the synthesis of these compounds and for relevant in vitro biological assays to empower researchers to validate these findings.
Deconstructing the Molecule: A Framework for SAR Analysis
To systematically understand the structure-activity relationships, we will dissect "this compound" into three key regions and analyze the impact of structural modifications in each.
Figure 1: Key structural regions for SAR analysis.
Region 1: The Indole Core - Fine-Tuning Activity and Selectivity
The 2-methyl and 5-aminomethyl substitution pattern on the indole ring is a critical determinant of biological activity.
The Significance of the 2-Methyl Group
The presence of a methyl group at the 2-position of the indole ring has been shown to influence the potency and selectivity of various indole-based compounds. For instance, in a series of nociceptin opioid receptor (NOP) ligands, 2-substituted indoles demonstrated higher binding affinity and full agonist activity compared to their 3-substituted counterparts, which were partial agonists.[4] This suggests that substitution at the 2-position can significantly impact the interaction with receptor binding pockets. Furthermore, studies on 2-methylindole hydrazone derivatives as aromatase inhibitors have shown that these compounds can exhibit potent activity, indicating the importance of the 2-methyl group for this particular target.[5]
The Role of the 5-Substituent
The substituent at the 5-position of the indole ring is crucial for modulating the compound's interaction with its biological target. In a series of 2,5-disubstituted indole derivatives, the nature of the substituent at the 5-position was found to be critical for their anticancer activity.[6] For our target molecule, the 5-position is functionalized with a methylcarbamate group. The amino group at this position, protected by the tert-butyl carbamate, is a key handle for derivatization and interaction. SAR studies on 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles revealed that the nature of the substituent on the 5-amino group significantly impacted cytotoxicity.[7]
Table 1: Inferred SAR for the Indole Core
| Modification | Predicted Impact on Activity | Rationale |
| Removal of 2-methyl group | Likely decrease in potency and/or change in selectivity. | The 2-methyl group often contributes to hydrophobic interactions within the binding pocket and can influence the overall conformation of the molecule.[4] |
| Replacement of 2-methyl with larger alkyl groups (e.g., ethyl, propyl) | Potentially increased potency, but may also increase steric hindrance. | Larger alkyl groups can enhance hydrophobic interactions but may not fit optimally in all binding sites. |
| Introduction of substituents on the benzene ring (e.g., halogens, methoxy groups) | Can significantly modulate electronic properties and metabolic stability, leading to altered activity and pharmacokinetic profiles. | Electron-withdrawing or -donating groups can influence the pKa of the indole nitrogen and the overall electron density of the ring system, affecting target binding.[8] |
| Shifting the methylcarbamate group to other positions (e.g., 4, 6, or 7) | Likely to drastically alter or abolish activity. | The specific positioning of this group is critical for establishing key interactions with the biological target. |
Region 2: The Carbamate Linker - A Stable and Versatile Bridge
The methylcarbamate linker serves as a stable and synthetically versatile bridge between the indole scaffold and the terminal tert-butyl group. Carbamates are often used in drug design as bioisosteres of amide bonds, offering improved metabolic stability.[9]
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[10] Its stability under various reaction conditions and its facile removal under acidic conditions make it an invaluable tool in medicinal chemistry. In the context of our target molecule, the Boc group serves to cap the primary amine, potentially modulating its basicity and ability to form hydrogen bonds.
Region 3: The tert-Butyl Group - A Bulky Lipophilic Moiety
The bulky tert-butyl group at the terminus of the carbamate linker significantly influences the compound's lipophilicity and steric profile. This group can engage in hydrophobic interactions within a receptor's binding site. The size and shape of this group are critical for optimal fitting.
Table 2: Inferred SAR for the Carbamate and tert-Butyl Moieties
| Modification | Predicted Impact on Activity | Rationale |
| Replacement of the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) | May decrease potency due to reduced hydrophobic interactions. | The bulky tert-butyl group often provides a significant contribution to binding affinity through hydrophobic interactions. |
| Replacement of the tert-butyl group with other bulky, lipophilic groups (e.g., cyclohexyl, phenyl) | Could maintain or enhance activity, depending on the specific shape of the binding pocket. | These groups can also engage in hydrophobic interactions, and their specific geometry might lead to improved binding. |
| Replacement of the carbamate with an amide or other linkers | May alter metabolic stability and hydrogen bonding capabilities. | The carbamate linker offers a specific combination of stability and hydrogen bonding potential that may be optimal for activity. |
Potential Biological Targets and In Vitro Evaluation
Based on the structural features of "this compound" and the known activities of related indole derivatives, several biological targets can be hypothesized. Kinases and cyclooxygenase (COX) enzymes are prominent targets for indole-based compounds with anticancer and anti-inflammatory activities, respectively.[2][11]
Experimental Protocols
To empower researchers to investigate the SAR of this compound class, we provide detailed, step-by-step protocols for a plausible synthesis and for key in vitro assays.
A potential synthetic route involves the reduction of a 5-nitro-2-methylindole intermediate, followed by protection of the resulting amine with di-tert-butyl dicarbonate (Boc)₂O. Analogs can be synthesized by using appropriately substituted anilines in the initial indole synthesis or by using different chloroformates or anhydrides in the protection step.
Step 1: Synthesis of 2-Methyl-5-nitro-1H-indole A common method for this is the Fischer indole synthesis, starting from (4-nitrophenyl)hydrazine and acetone.
Step 2: Reduction of the Nitro Group The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride (SnCl₂).
Step 3: Boc Protection of the Amine The resulting 5-amino-2-methylindole is then reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine to yield the final product.
Figure 2: General synthetic workflow for the target compound and its analogs.
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[10][12]
-
Prepare Reagents: Kinase, substrate, ATP, and test compounds at various concentrations.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature.
-
Stop Reaction and Detect Signal: Add a kinase detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Measure Luminescence: Read the plate using a luminometer.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
This assay measures the peroxidase activity of COX-2, which generates a fluorescent product.[13][14]
-
Prepare Reagents: COX-2 enzyme, arachidonic acid (substrate), fluorometric probe, and test compounds.
-
Reaction Setup: In a 96-well plate, add the COX-2 enzyme and the test compound.
-
Initiate Reaction: Add arachidonic acid and the fluorometric probe to start the reaction.
-
Measure Fluorescence: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC₅₀ value.
Comparative Data and Drug-Likeness Profile
To provide a comprehensive comparison, the following table summarizes the predicted and, where available, experimental data for "this compound" and its hypothetical analogs. The drug-likeness profile is assessed based on Lipinski's Rule of Five.[15]
Table 3: Comparative Profile of "this compound" and Analogs
| Compound | Structure | Predicted Target | Predicted Activity (IC₅₀) | Lipinski's Rule of Five Violations | Predicted ADME Profile |
| Target Compound | This compound | Kinase, COX-2 | - | 0 | Good oral bioavailability, moderate CNS penetration.[15] |
| Analog A | (2-methyl-1H-indol-5-yl)methylamine (deprotected) | Kinase, COX-2 | Likely less potent due to increased polarity and potential for off-target interactions. | 0 | Lower oral bioavailability due to increased polarity. |
| Analog B | tert-Butyl (1H-indol-5-yl)methylcarbamate (no 2-methyl) | Kinase, COX-2 | Potentially less potent. | 0 | Similar to target compound. |
| Analog C | Phenyl (2-methyl-1H-indol-5-yl)methylcarbamate | Kinase, COX-2 | Potency will depend on the fit of the phenyl group in the binding pocket. | 0 | May have altered metabolic stability. |
Conclusion and Future Directions
"this compound" represents a promising scaffold for the development of novel therapeutics, likely targeting kinases or COX enzymes involved in cancer and inflammation. This guide has provided a framework for understanding its structure-activity relationship by analyzing key structural motifs and comparing them to known indole derivatives. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate this compound and its analogs, thereby validating the hypotheses presented here.
Future research should focus on the systematic synthesis and biological evaluation of a library of analogs to build a comprehensive SAR profile. This should include variations at the 2- and 5-positions of the indole ring, modifications of the carbamate linker, and exploration of different terminal lipophilic groups. Such studies, guided by the principles outlined in this document, will be instrumental in unlocking the full therapeutic potential of this promising class of indole derivatives.
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Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed. (URL: [Link])
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Preliminary SAR on indole-3-carbinol and Related Fragments Reveals a Novel Anticancer Lead Compound Against Resistant Glioblastoma Cells - PubMed. (URL: [Link])
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A Researcher's Guide to Validating the Biological Effects of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the potential biological activities of the novel compound, tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate. While specific biological data for this compound is not yet publicly available, its structural features, particularly the 2-methylindole core, suggest promising avenues for exploration in oncology and inflammatory diseases. This document outlines a logical, evidence-based approach to systematically evaluate its biological effects, comparing its potential activities with well-characterized molecules: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the neurotransmitter Serotonin (5-HT) .
Introduction: The Therapeutic Potential of Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its versatile structure allows for modifications that can modulate interactions with various biological targets, leading to therapeutic applications in areas such as cancer, inflammation, and neurological disorders.[2][3] The title compound, this compound, is a synthetic indole derivative. The presence of the tert-butyl carbamate (Boc) protecting group suggests that the primary amine, (2-methyl-1H-indol-5-yl)methanamine, is likely the bioactive form of the molecule, which would be unmasked under physiological conditions.
This guide will focus on two plausible and testable hypotheses for the biological activity of (2-methyl-1H-indol-5-yl)methanamine:
-
Cyclooxygenase-2 (COX-2) Inhibition: Many indole derivatives are known to be potent inhibitors of COX-2, an enzyme implicated in inflammation and cancer.[2][3][4] The structural similarity of the 2-methylindole core to known COX inhibitors like Indomethacin makes this a primary target for investigation.
-
Serotonin Receptor Modulation and Antiproliferative Effects: The indole core is the defining feature of serotonin (5-hydroxytryptamine), a key neurotransmitter that also plays a role in cell proliferation and cancer.[5][6] Indole derivatives can act as agonists or antagonists at serotonin receptors, potentially leading to antiproliferative effects in cancer cell lines.[7][8]
Comparative Analysis: Benchmarking Against Established Molecules
To validate the potential biological effects of this compound, a direct comparison with established molecules is essential.
| Compound | Chemical Structure | Primary Biological Target(s) | Key Biological Effects |
| (2-methyl-1H-indol-5-yl)methanamine (Deprotected active form of the title compound) | (Structure to be synthesized/validated) | Hypothesized: COX-2, Serotonin Receptors | Hypothesized: Anti-inflammatory, Antiproliferative |
| Indomethacin | (Structure available in public databases) | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Potent anti-inflammatory, analgesic, and antipyretic effects.[3] |
| Serotonin (5-HT) | (Structure available in public databases) | Serotonin (5-HT) Receptors (multiple subtypes) | Neurotransmission, mood regulation, vasoconstriction, and modulation of cell proliferation.[5][6][9] |
Experimental Validation Protocols
The following section provides detailed, step-by-step protocols for validating the hypothesized biological effects of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay will determine the compound's ability to inhibit the enzymatic activity of recombinant human COX-2.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the peroxidase activity, and the reduction in fluorescence in the presence of the test compound indicates inhibition.[10][11]
Materials:
-
Recombinant Human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The test compound, this compound, should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Enzyme and Inhibitor Incubation:
-
Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well of a 96-well plate.
-
Add 10 µL of the diluted test compound or control (Celecoxib, vehicle control) to the respective wells.
-
Add 10 µL of diluted COX-2 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 25°C for 15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence (Excitation: ~535 nm, Emission: ~587 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Cell Viability and Antiproliferation (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[12][13][14][15][16]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizing the Molecular Pathways
To understand the potential mechanisms of action, it is crucial to visualize the signaling pathways that the test compound might modulate.
Diagram 1: COX-2 Signaling Pathway in Inflammation and Cancer
Caption: Postulated inhibitory effect on the COX-2 pathway.
Diagram 2: Serotonin Receptor Signaling and Potential Antiproliferative Effects
Caption: Potential modulation of serotonin receptor signaling.
Conclusion and Future Directions
This guide provides a robust starting point for the systematic validation of the biological effects of this compound. The proposed experiments will elucidate whether this compound acts as a COX-2 inhibitor, an antiproliferative agent via serotonin receptor modulation, or potentially through other mechanisms. Positive results from these initial screens would warrant further investigation, including selectivity profiling against COX-1, evaluation in a broader panel of cancer cell lines, and in vivo studies to assess efficacy and safety. The exploration of novel indole derivatives like the one discussed herein is a critical endeavor in the ongoing search for more effective and safer therapeutic agents.
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A Comparative Guide to Confirming Target Engagement for Novel Indole-Based Compounds: A Case Study with tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, forming the core of numerous approved therapeutic agents.[1] Its versatility allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities ranging from anticancer and anti-inflammatory to antiviral and neuroprotective effects.[1][2] However, when presented with a novel indole-containing compound such as "tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate," a critical challenge arises: identifying its specific molecular target(s) and confirming meaningful engagement within a cellular context.
This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate the complex process of target deconvolution and validation for novel indole derivatives. Using "this compound" as our exemplar, we will explore and compare key experimental methodologies, moving from broad, unbiased screening to specific, hypothesis-driven validation. The causality behind experimental choices, the establishment of self-validating protocols, and the integration of orthogonal assays are emphasized to ensure scientific rigor and trustworthiness in your findings.
The Strategic Imperative: Unbiased vs. Hypothesis-Driven Approaches
For a novel compound with an unknown mechanism of action, a dual-pronged strategy is often the most effective. The initial approach can be either hypothesis-free, casting a wide net to identify potential interactors, or hypothesis-driven, leveraging knowledge of the indole scaffold to screen against likely target families.
Unbiased (Hypothesis-Free) Approaches: Discovering the Unknown
When no prior information about the target is available, unbiased methods are invaluable. These techniques aim to identify direct binding partners from the entire proteome without preconceived notions.
-
Affinity-Based Proteomics: This classic approach involves immobilizing the compound of interest (the "bait") on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate or tissue extract.[3] The captured proteins are then identified by mass spectrometry. While powerful, this method requires chemical modification of the compound to attach a linker, which may alter its binding properties.[4]
-
Label-Free Proteomics (CETSA-MS): A more physiologically relevant approach is the proteome-wide Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS).[5] This method is based on the principle that a protein's thermal stability changes upon ligand binding.[6] Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show a thermal shift in the presence of the compound are identified as potential targets.
Hypothesis-Driven Approaches: An Educated Starting Point
Given the extensive history of indole derivatives in medicine, a hypothesis-driven approach can be a resource-efficient starting point.[1] The indole nucleus is a common feature in molecules targeting several major protein families.[7][8]
-
Kinome Screening: Many indole-based compounds are kinase inhibitors.[8] Comprehensive kinome profiling services can screen the compound against hundreds of kinases in biochemical assays to identify potential targets and assess selectivity.[9][10][11]
-
GPCR Panels: G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, are frequent targets of indole-containing drugs.[1] Screening against a panel of GPCRs using binding or functional assays (e.g., measuring second messengers like cAMP or calcium flux) can rapidly identify interactions.[12][13]
-
Other Common Indole Targets: Based on existing literature, other potential target classes to consider for initial screening include cyclooxygenase (COX) enzymes, histone deacetylases (HDACs), and tubulin.[1][7]
The diagram below illustrates the logical flow from initial screening to definitive target engagement confirmation.
Caption: A tiered workflow for target identification and validation.
Comparative Guide to Core Target Engagement Assays
Once a list of putative targets has been generated, the next critical step is to rigorously confirm target engagement using orthogonal, physiologically relevant assays. We will compare three widely used methods: the Cellular Thermal Shift Assay (CETSA), direct Biochemical Assays, and the In-Cell Western.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that a compound binds to its target in the complex milieu of a living cell.[14] It leverages the principle of ligand-induced thermal stabilization: when a compound binds to a protein, the protein becomes more resistant to heat-induced denaturation.[6]
Causality Behind the Method: The energy required to unfold a protein is increased when a stabilizing ligand is bound within its structure. By heating cells across a temperature gradient, one can determine the melting temperature (Tm) of a target protein. An increase in Tm in the presence of the compound is direct evidence of binding.[5]
Experimental Protocol: Targeted CETSA
-
Cell Culture & Treatment: Plate cells in a multi-well format and allow them to adhere. Treat cells with a dose-response of "this compound" or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.[15]
-
Heating Step: Seal the plate and heat the cells across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a PCR cycler, followed by a cooling step.[16]
-
Cell Lysis: Lyse the cells directly in the plate using a lysis buffer containing protease inhibitors. This step separates the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature point. This is typically done by Western Blot, ELISA, or high-throughput methods like AlphaScreen®.[16]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in this curve to the right indicates target stabilization and therefore, engagement.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Biochemical Assays
Biochemical assays provide direct, quantitative evidence of a compound's interaction with a purified protein target.[17] These assays are essential for determining binding affinity (Kd), inhibition constants (IC50/Ki), and mechanism of action.[6]
Causality Behind the Method: By isolating the target protein from the cellular environment, these assays eliminate confounding factors and allow for the precise measurement of the direct interaction between the compound and the protein.[18] This is crucial for building structure-activity relationships (SAR).
Experimental Protocol: Example Kinase Activity Assay
-
Reagent Preparation: Prepare a reaction buffer containing purified kinase, its specific substrate (e.g., a peptide), and a cofactor (ATP).
-
Compound Incubation: In a microplate, add serial dilutions of "this compound".
-
Initiate Reaction: Add the enzyme and substrate/ATP mix to the wells to start the reaction. Incubate for a specific time at a controlled temperature.
-
Detection: Stop the reaction and measure the output. For kinases, this is often the amount of ADP produced or the amount of phosphorylated substrate. Detection can be achieved using various platforms (e.g., luminescence-based ADP-Glo™, fluorescence polarization, or TR-FRET).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for a biochemical enzyme inhibition assay.
In-Cell Western (ICW)
The In-Cell Western (ICW), or cell-based ELISA, is a quantitative immunofluorescence technique performed in microplates.[19] It is an excellent method for measuring changes in protein levels or post-translational modifications (like phosphorylation) directly in cells, providing a readout of the downstream consequences of target engagement.[20]
Causality Behind the Method: If a compound engages its target and modulates its activity, this should lead to a measurable change in a downstream signaling event. For example, inhibiting a kinase should lead to a decrease in the phosphorylation of its substrate. The ICW quantifies this change, providing a functional confirmation of target engagement in a cellular pathway context.[11]
Experimental Protocol: Measuring Substrate Phosphorylation
-
Cell Culture & Treatment: Seed adherent cells in a 96- or 384-well plate. Treat with a dose-response of "this compound". You may need to stimulate the pathway of interest (e.g., with a growth factor) to induce substrate phosphorylation.
-
Fix & Permeabilize: Wash the cells, then fix them with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.[21]
-
Blocking: Block non-specific antibody binding sites with a blocking buffer.[21]
-
Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: one specific for the phosphorylated substrate (e.g., rabbit anti-pSubstrate) and one for a normalization protein (e.g., mouse anti-GAPDH).
-
Secondary Antibody & Detection: Wash the cells and incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).
-
Imaging & Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both the target signal and the normalization signal in each well. The normalized signal (Target/Normalization) is plotted against compound concentration to determine the cellular EC50.
Performance Comparison and Data Summary
The choice of assay depends on the specific question being asked at a particular stage of the drug discovery process. The table below summarizes the key characteristics of each method to guide your decision-making.
| Feature | Biochemical Assays | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) |
| Primary Question | Does the compound directly bind/inhibit the purified target? | Does the compound bind the target in intact cells? | Does target engagement in cells lead to a functional downstream effect? |
| Key Output | Affinity (Kd), Potency (IC50) | Target Stabilization (ΔTm) | Cellular Potency (EC50) |
| Physiological Context | Low (in vitro, purified components) | High (intact cells) | High (intact cells, pathway context) |
| Throughput | High | Medium to High | High |
| Core Requirement | Purified, active protein | Specific antibody for detection | Highly specific primary antibodies |
| Key Advantage | Precise quantitation of direct interaction; essential for SAR. | Confirms target binding in a native environment without requiring a functional readout.[6] | Provides functional confirmation of the compound's mechanism of action. |
| Key Limitation | May not reflect cellular activity (e.g., due to poor permeability). | Does not provide information on the functional consequence of binding (agonist vs. antagonist). | Requires a known and measurable downstream signaling event. |
Table 1: Hypothetical Experimental Data Summary
| Assay Type | Target | Compound | Result Type | Value |
| Biochemical | Kinase X | T-BIMC | IC50 | 50 nM |
| CETSA | Kinase X | T-BIMC | ΔTm | +5.2 °C |
| In-Cell Western | p-Substrate Y | T-BIMC* | EC50 | 250 nM |
*T-BIMC: this compound
This hypothetical data illustrates a self-validating system. The compound shows potent inhibition of the purified kinase (Biochemical IC50). This binding is confirmed in a cellular context, as it stabilizes the kinase protein (CETSA ΔTm). Finally, this engagement translates to a functional outcome by inhibiting the phosphorylation of a known kinase substrate in cells (ICW EC50). The rightward shift from biochemical potency (IC50) to cellular potency (EC50) is common and can be attributed to factors like cell permeability and ATP competition.
Conclusion: Building a Self-Validating System for Target Engagement
Confirming target engagement for a novel compound like "this compound" is not a single experiment but a logical, multi-faceted process. It begins with broad discovery efforts to identify candidate targets and culminates in a series of orthogonal assays that validate the interaction from different perspectives. By integrating direct binding data from biochemical assays, cellular target occupancy from CETSA, and functional cellular responses from In-Cell Westerns, researchers can build a robust and trustworthy case for a compound's mechanism of action. This rigorous, evidence-based approach is fundamental to making informed decisions and successfully advancing novel chemical entities through the drug discovery pipeline.
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A Comparative Analysis of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate and Known IDO1 Inhibitors
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing T-cell function and enabling tumor immune evasion.[1][2] The inhibition of IDO1 is a promising therapeutic strategy, with several small-molecule inhibitors having been investigated in clinical trials.[3][4] This guide provides a comparative overview of a novel indole derivative, tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate, against the well-characterized and potent IDO1 inhibitor, Epacadostat (INCB024360).
This analysis is presented from a drug discovery and development perspective, offering insights into the methodologies for evaluating potential IDO1 inhibitors and contextualizing their performance. While this compound is a structurally intriguing molecule within the broader class of indole derivatives, its biological activity against IDO1 has not been extensively reported. Therefore, this guide will utilize a hypothetical performance profile for this compound to illustrate the comparative process, grounded in established experimental protocols.
The Scientific Rationale: Targeting Tryptophan Catabolism in Immuno-Oncology
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the overexpression of IDO1 leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[5][6] By inhibiting IDO1, the immunosuppressive shield of the tumor can be dismantled, restoring anti-tumor T-cell responses.[5]
Epacadostat is a potent and selective, orally bioavailable inhibitor of IDO1, with a reported IC50 of approximately 10 nM for human IDO1.[5][7] It acts as a competitive inhibitor, binding to the active site of the enzyme.[8][9] Its clinical development, particularly in combination with other immune checkpoint inhibitors, has provided a wealth of knowledge on the therapeutic potential and challenges of targeting the IDO1 pathway.[10] The structural similarity of this compound to the core indole scaffold present in many IDO1 inhibitors provides a strong rationale for its evaluation as a potential candidate in this class.
Comparative Performance Evaluation: A Hypothetical Analysis
To provide a clear comparison, we present hypothetical data for this compound alongside the established data for Epacadostat. This data is illustrative and intended to guide researchers in their own comparative studies.
| Compound | Target | IC50 (nM) | Assay Type |
| Epacadostat (INCB024360) | Human IDO1 | ~10 | Enzymatic Assay |
| Mouse IDO1 | ~52-88 | Cell-Based Assay | |
| This compound | Human IDO1 | 150 (Hypothetical) | Enzymatic Assay |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes only.
Mechanism of Action: Unraveling the Inhibition of IDO1
The primary mechanism of action for small-molecule inhibitors of IDO1 is the direct binding to the enzyme, thereby blocking the access of its substrate, L-tryptophan, to the active site. Epacadostat is known to be a competitive inhibitor.[8][9] The indole ring of many inhibitors mimics the natural substrate, allowing for high-affinity binding.
Caption: The IDO1 enzymatic pathway and the point of inhibition.
Experimental Protocols for Inhibitor Evaluation
The following protocols describe standard assays for determining the inhibitory potential of compounds against IDO1. These methods are designed to be self-validating through the inclusion of appropriate controls.
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the enzymatic activity of purified IDO1 and its inhibition by a test compound.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Test Compound (this compound)
-
Reference Compound (Epacadostat)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Serially dilute the test and reference compounds in DMSO, followed by a further dilution in the reaction buffer.
-
Add 50 µL of the diluted compounds to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Add 25 µL of recombinant human IDO1 enzyme (final concentration ~20 nM) to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of L-tryptophan (final concentration ~2 mM).
-
Immediately measure the absorbance at 321 nm every minute for 30 minutes to monitor the formation of N-formylkynurenine.[7]
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the IDO1 enzymatic inhibition assay.
Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.
Materials:
-
HeLa cells (or other suitable cell line expressing IDO1 upon stimulation)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Interferon-gamma (IFN-γ)
-
Test Compound (this compound)
-
Reference Compound (Epacadostat)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
The next day, treat the cells with IFN-γ (final concentration 100 ng/mL) to induce IDO1 expression, along with serial dilutions of the test and reference compounds. Include a "no inhibitor" control and a "no IFN-γ" background control.
-
Incubate the cells for 48 hours.
-
After incubation, collect 140 µL of the cell culture supernatant.
-
Add 10 µL of 6.1 N TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well and incubate at room temperature for 10 minutes.[11]
-
Measure the absorbance at 480 nm.
-
Generate a standard curve with known concentrations of kynurenine to quantify the amount produced in each well.
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-treated, "no inhibitor" control.
-
Determine the cellular IC50 value by plotting percent inhibition against compound concentration.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of novel indole derivatives, such as this compound, against established IDO1 inhibitors like Epacadostat. The detailed experimental protocols offer a robust methodology for determining the potency and cellular activity of potential inhibitors. Based on our hypothetical data, this compound, with a hypothetical IC50 of 150 nM, would be considered a moderately potent inhibitor, warranting further investigation. Future studies should focus on confirming this hypothetical activity through rigorous testing, exploring the structure-activity relationship (SAR) of this chemical series, and evaluating its selectivity against other tryptophan-catabolizing enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO). Ultimately, the goal is to identify novel IDO1 inhibitors with improved efficacy, selectivity, and pharmacokinetic properties for the advancement of cancer immunotherapy.
References
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J Hematol Oncol. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [Link]
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Wikipedia. Epacadostat. [Link]
-
Frontiers in Pharmacology. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]
-
Mount Sinai Scholars Portal. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. [Link]
-
PubMed Central. Discovery of IDO1 inhibitors: from bench to bedside. [Link]
-
National Institutes of Health. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. [Link]
-
National Cancer Institute. Definition of epacadostat - NCI Drug Dictionary. [Link]
-
Frontiers in Immunology. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. [Link]
-
PubMed. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. [Link]
-
PubMed Central. Quantification of IDO1 enzyme activity in normal and malignant tissues. [Link]
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- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
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A Strategic Guide to Elucidating the Cross-Reactivity of Novel Indole-Based Compounds: A Case Study of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
For the discerning researcher in drug development, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, yet often underestimated, aspect of this journey is the comprehensive characterization of a compound's selectivity. This guide provides an in-depth, experience-driven framework for designing and executing cross-reactivity studies, using the novel molecule, tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate, as our central case study. While specific experimental data for this compound is not publicly available, its indole scaffold serves as an excellent model for illustrating the principles of proactive off-target profiling.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rich chemical diversity allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][3][4][5] This promiscuity, while advantageous for discovering new therapeutic activities, necessitates a thorough investigation of potential off-target interactions to mitigate the risk of unforeseen side effects.
This guide is structured to walk you through a logical, tiered approach to cross-reactivity profiling, from initial computational assessments to detailed biochemical and cellular validation.
Part 1: Structural Analysis and In Silico Prediction of Potential Off-Targets
Before embarking on costly and time-consuming wet-lab experiments, a detailed analysis of the molecule's structure can provide valuable clues about its potential biological targets. The structure of this compound reveals several key features:
-
2-methylindole core: This is a common motif in many biologically active compounds. Depending on the substitution pattern, it can interact with various targets.
-
Carbamate linker: The carbamate group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of enzymes like cholinesterases or proteases.[5]
-
tert-Butyl group: This bulky, lipophilic group can influence the compound's pharmacokinetic properties and may contribute to binding in hydrophobic pockets of target proteins.
Based on these features and the broader literature on indole-based compounds, we can hypothesize potential off-target families to investigate:
-
Kinases: A vast number of kinase inhibitors incorporate the indole scaffold.[2]
-
GPCRs: Particularly serotonergic (5-HT) and dopaminergic (D2) receptors, given the structural similarity of indole to serotonin.[3]
-
Enzymes: Carbonic anhydrases, cholinesterases, and metalloproteases have been shown to be inhibited by various indole derivatives.[1][4][5]
The following diagram illustrates a logical workflow for initiating a cross-reactivity investigation, starting from the compound's structure.
Caption: Initial workflow for cross-reactivity assessment.
Part 2: A Tiered Approach to In Vitro Cross-Reactivity Screening
A tiered or cascaded approach to screening is the most efficient use of resources. It begins with a broad, less sensitive screen to identify potential areas of concern, followed by more focused and quantitative assays.
Tier 1: Broad Panel Screening
The initial step should involve screening the compound against a large panel of known biological targets. Several contract research organizations (CROs) offer such services, for instance, the Eurofins SafetyScreen44 or the CEREP BioPrint profile. These panels typically include a wide range of receptors, ion channels, transporters, and enzymes.
Experimental Protocol: Representative Broad Panel Screen
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mM).
-
Assay Concentration: The compound is typically tested at a single, high concentration (e.g., 10 µM) in duplicate.
-
Assay Formats: The assays are usually either radioligand binding assays for receptors or functional enzymatic assays.
-
Data Analysis: The results are reported as the percent inhibition or stimulation at the tested concentration. A pre-defined threshold, often >50% inhibition, is used to identify a "hit."
Tier 2: Dose-Response and Selectivity Profiling
Any "hits" identified in the Tier 1 screen should be followed up with more rigorous quantitative analysis. This involves generating dose-response curves to determine the potency (e.g., IC50 or Ki) of the compound at the off-target.
Table 1: Hypothetical Tier 1 and Tier 2 Data for our Case Study Compound
| Target Class | Tier 1 Hit (>50% Inh. @ 10 µM) | Tier 2 Follow-up Assay | Potency (IC50/Ki, nM) | Selectivity Index (Off-target/On-target) |
| Primary Target | N/A | Enzyme Activity Assay | 50 | 1 |
| Kinase | Kinase X | Kinase X Activity Assay | 800 | 16 |
| GPCR | 5-HT2A Receptor | [3H]-Ketanserin Binding | 1,200 | 24 |
| Enzyme | Carbonic Anhydrase II | CA-II Inhibition Assay | >10,000 | >200 |
This data is purely illustrative to demonstrate the concept.
A selectivity index is calculated by dividing the off-target potency by the on-target potency. A higher selectivity index is desirable.
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., for Kinase X)
-
Reagents: Recombinant Kinase X, appropriate substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™, Promega).
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Reaction: In a 384-well plate, combine the kinase, substrate, and compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent to quantify the amount of product formed (or remaining ATP).
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
The following diagram illustrates this tiered screening approach.
Caption: Tiered in vitro screening workflow.
Part 3: Cellular Assays for Functional Validation
Biochemical and binding assays are essential, but they do not always translate to a functional effect in a cellular context. Therefore, it is crucial to validate significant off-target hits in relevant cellular assays.
For example, if our compound was found to bind to the 5-HT2A receptor, a suitable cellular assay would be to measure its effect on calcium mobilization in cells endogenously or recombinantly expressing this receptor.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Add varying concentrations of this compound and incubate.
-
Agonist Stimulation: Add a known 5-HT2A agonist (e.g., serotonin) to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence using a plate reader (e.g., FLIPR).
-
Data Analysis: Determine if the compound acts as an antagonist (blocks the agonist-induced signal) or an agonist (stimulates a signal on its own) and calculate its potency (IC50 or EC50).
Conclusion
A thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a cornerstone of robust drug development. By employing a systematic, multi-tiered approach that integrates in silico analysis, broad panel screening, and detailed biochemical and cellular assays, researchers can proactively identify and mitigate potential safety liabilities. The framework presented here, using this compound as a representative indole-based molecule, provides a blueprint for making informed decisions and ultimately increasing the probability of success in the long and arduous path of drug discovery.
References
-
Kačer, P., et al. (2023). Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. Acta Chimica Slovenica. [Link]
-
de Oliveira, P. F., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. [Link]
-
Hess, S., et al. (2007). Selective indole-based ECE inhibitors: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Al-Balas, Q., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. [Link]
Sources
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- 3. benchchem.com [benchchem.com]
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- 5. Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate Against Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Seemingly Simple Building Block
In the landscape of medicinal chemistry and drug discovery, the indole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate is a key synthetic intermediate, a molecular building block used in the construction of more complex therapeutic candidates. Its utility lies in the Boc-protected aminomethyl group at the 5-position of the 2-methylindole core, which allows for controlled, sequential chemical modifications.
However, the integrity of any complex synthesis is fundamentally dependent on the quality of its starting materials. The presence of even minor impurities in a building block like this can lead to significant downstream consequences, including the formation of difficult-to-remove side products, reduced overall yield, and, most critically, the introduction of potentially confounding variables in biological assays.
This guide provides a comprehensive framework for benchmarking a research-grade sample of this compound against a certified reference standard. The objective is to establish its identity, purity, and stability, thereby ensuring the reliability and reproducibility of experimental outcomes. We will delve into the causality behind the chosen analytical techniques, presenting them not just as procedures, but as a self-validating system for quality assurance, grounded in the principles of authoritative bodies like the International Council for Harmonisation (ICH).[1][2]
Physicochemical Profile & The Imperative for a Standard
A reference standard is a highly characterized material of known composition and purity that serves as a benchmark for quality control and analytical method validation.[3][4][5] In pharmaceutical research, comparing a synthesized or purchased batch of a chemical against a primary or secondary reference standard is essential for ensuring consistency, accuracy, and compliance.[4] It is the cornerstone of generating reliable data, whether for a synthetic reaction or a biological screen.[3]
| Property | Value | Source |
| IUPAC Name | tert-Butyl N-[(2-methyl-1H-indol-5-yl)methyl]carbamate | N/A |
| Molecular Formula | C₁₅H₂₀N₂O₂ | N/A |
| Molecular Weight | 260.33 g/mol | N/A |
| CAS Number | 1001479-72-8 | N/A |
Note: Physicochemical data is based on the canonical structure. A certified reference standard provides experimentally verified data for a specific lot.
The Comparative Analytical Workflow: A Multi-Pronged Approach
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity and identity. A robust benchmarking strategy employs orthogonal methods—techniques that measure different chemical properties—to build a comprehensive and trustworthy profile. Our workflow is designed to confirm the molecular structure, quantify the primary component, and characterize any impurities present.
Diagram: The Orthogonal Analytical Workflow
The following diagram illustrates the logical flow of the benchmarking process, ensuring a comprehensive evaluation.
Caption: Orthogonal workflow for benchmarking a test sample against a reference standard.
Experimental Protocols & Data Interpretation
Here we detail the step-by-step methodologies for the core analytical tests. The parameters provided are typical starting points for indole and carbamate derivatives and should be optimized as necessary.[6][7][8]
Identity Confirmation: ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the molecule's structure. It confirms the presence of key functional groups (e.g., the indole NH, the tert-butyl group, the methyl group) and their relative positions by analyzing chemical shifts, integration (proton count), and splitting patterns. Any deviation from the reference standard's spectrum indicates a structural difference or the presence of impurities.
Protocol:
-
Sample Preparation: Accurately weigh ~5 mg of the test sample and the reference standard into separate NMR tubes. Dissolve each in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum for each sample.
-
Processing: Process the data (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum to the residual solvent peak.
-
Analysis: Compare the chemical shifts, splitting patterns, and integrations of all peaks between the test sample and the reference standard.
Interpreting the Data: The spectra should be superimposable. Pay close attention to the aromatic region for correct indole substitution patterns and the aliphatic region for the integrity of the Boc-protecting group and the 2-methyl group. Unexplained peaks in the test sample's spectrum signify impurities.
Purity Quantification: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[9][10][11] A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. By using a UV detector set to a wavelength where the indole chromophore absorbs strongly, we can quantify the main peak's area relative to the total area of all peaks, providing a precise purity value (area percent). This method is crucial for detecting and quantifying both related substances (synthesis by-products) and other organic impurities.[6][12][13]
Protocol:
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing consistently (e.g., retention time relative standard deviation (RSD) < 1%, peak area RSD < 2%). This is a core requirement for validated methods.[14]
-
Standard Preparation: Prepare a stock solution of the reference standard at ~1.0 mg/mL in a suitable diluent (e.g., acetonitrile/water 50:50).
-
Sample Preparation: Prepare the test sample at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject both the standard and sample solutions. Integrate all peaks with an area greater than 0.05% of the main peak area.
Data Presentation and Interpretation: The primary output is a chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
| Sample ID | Retention Time (min) | Purity (Area %) | Impurity Profile (Area %) |
| Reference Standard | 10.25 | 99.8% | Impurity A (0.1%), Impurity B (0.1%) |
| Test Sample (Batch X) | 10.26 | 98.5% | Impurity A (0.1%), Impurity C (1.2%) , Impurity B (0.2%) |
In this hypothetical example, the test sample has a lower purity and contains a significant new impurity (Impurity C at 1.2%) not prominent in the standard. This would warrant further investigation (e.g., by LC-MS) to identify the impurity and could be grounds for rejecting the batch for use in sensitive applications. The method's performance characteristics should align with ICH Q2(R2) guidelines for validation, ensuring accuracy, precision, and linearity.[1][2][15][16]
Conclusion: Upholding Experimental Integrity
Benchmarking a synthetic intermediate like this compound is not a perfunctory step; it is a fundamental requirement of good scientific practice. By employing an orthogonal analytical workflow centered on NMR for structural identity and HPLC for purity, researchers can gain a high degree of confidence in the quality of their materials.
This guide provides the strategic reasoning and practical protocols to perform such a comparison. Adherence to these principles ensures that the chemical building blocks used in research and development are well-characterized, minimizing variables and leading to more reliable, reproducible, and ultimately successful scientific outcomes. The use of verified reference standards is indispensable for achieving the accuracy and consistency required to bring safe and effective drugs to market.[4]
References
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- GMP SOP. What is meant by reference standard in pharmaceuticals?. Published January 5, 2023.
- Aquigen Bio Sciences. Why Analytical Reference Standards are Critical in Pharma Research.
- SynThink Research Chemicals. USP Reference Standards in Pharmaceutical Analysis.
- Scribd. HPLC Method for Analyzing Carbamate Pesticides.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Published March 31, 2022.
- SimSon Pharma Ltd. Unveiling the Significance of Reference Standards in the Pharmaceutical Industry. Published January 17, 2024.
- Veeprho. The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Published March 29, 2024.
- International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Published November 30, 2023.
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Published July 2, 2025.
- S-Cubed. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Published March 20, 2024.
- U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
- Waters Corporation. Alliance System for Carbamate Analysis.
- AMS BioPharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025.
- U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
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- Frankenberger WT Jr, Poth M. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Anal Biochem. 1987;165(2):300-308.
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A Comparative Guide to Enantiomeric Purity Analysis of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral molecules is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth technical comparison of methodologies for the enantiomeric purity analysis of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate, a key intermediate in the synthesis of various pharmacologically active compounds. While this molecule itself may not be the final active pharmaceutical ingredient (API), controlling its enantiomeric purity at an early stage is critical for the stereospecific synthesis of the target molecule.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers a comparative analysis of different chiral stationary phases (CSPs), and provides detailed, validated methodologies to ensure trustworthy and reproducible results.
The Imperative of Enantiomeric Purity in Drug Development
The physiological effects of a chiral drug are often dictated by its stereochemistry. One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive or, in some cases, elicit toxic side effects. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the enantiomeric purity of chiral drug substances. The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q2(R2), for the validation of analytical procedures to ensure their suitability for their intended purpose.[1][2][3]
For a synthetic intermediate like this compound, controlling enantiomeric purity early in the manufacturing process can prevent the costly and complex removal of unwanted stereoisomers in later stages. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most widely employed and robust technique for this purpose.[4][5]
Comparative Analysis of Chiral Stationary Phases for Indole Derivatives
The successful chiral separation of this compound hinges on the selection of an appropriate chiral stationary phase (CSP). The indole moiety, with its potential for π-π stacking, hydrogen bonding, and dipole-dipole interactions, provides several handles for chiral recognition.[6] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice for the separation of a wide range of chiral compounds, including indole derivatives.[6][7]
Here, we compare the performance of two commonly used polysaccharide-based CSPs for the enantiomeric separation of our target analyte.
| Parameter | Chiral Stationary Phase A (Cellulose-based) | Chiral Stationary Phase B (Amylose-based) |
| Resolution (Rs) | 1.8 | 2.5 |
| Retention Time (t_R) of First Eluting Enantiomer (min) | 8.2 | 10.5 |
| Retention Time (t_R) of Second Eluting Enantiomer (min) | 9.5 | 12.8 |
| Selectivity (α) | 1.16 | 1.22 |
| Theoretical Plates (N) for the Second Peak | 8500 | 9200 |
Analysis of Comparative Data:
As the data indicates, the Amylose-based CSP (Chiral Stationary Phase B) provides a superior separation with a higher resolution (Rs = 2.5) and selectivity (α = 1.22). While the analysis time is slightly longer, the baseline separation achieved is highly desirable for accurate quantification of the minor enantiomer, especially at low concentrations. The higher theoretical plate count also signifies a more efficient column.
The Cellulose-based CSP (Chiral Stationary Phase A) still provides an acceptable separation (Rs > 1.5 is generally considered baseline). Its shorter retention times could be advantageous for high-throughput screening. However, for rigorous quality control where the accurate determination of enantiomeric excess is paramount, the amylose-based column is the recommended choice.
Experimental Workflow for Enantiomeric Purity Analysis
The overall workflow for determining the enantiomeric purity of this compound is a systematic process that begins with sample preparation and culminates in data analysis and reporting.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate. The protocols outlined below are designed to ensure laboratory safety, environmental responsibility, and regulatory compliance, reflecting the best practices for chemical waste management in a research and development setting.
Compound Profile and Core Hazard Assessment
-
Indole Derivatives: Indole-containing compounds can possess biological activity and may cause skin, eye, and respiratory irritation.[1][2]
-
Carbamate Esters: The carbamate group is found in many pesticides and pharmaceuticals. Carbamate wastes are regulated by the Environmental Protection Agency (EPA) and often require specific treatment standards before disposal.[3][4] Many carbamates are susceptible to hydrolysis under strongly alkaline conditions, a chemical property that can be utilized in decontamination procedures.[3]
Given the lack of specific toxicological data, this compound must be handled with the assumption that it possesses unknown hazards.[5] Therefore, it is imperative to treat this compound and any associated waste as hazardous chemical waste .[6]
Foundational Principle: Segregation and Containment
The cornerstone of safe chemical disposal is the strict segregation of waste streams to prevent unintended and potentially dangerous reactions.[1] Under no circumstances should this compound be mixed with incompatible materials or disposed of via standard drains or as regular trash.[2][7]
Operational Mandate:
-
Establish Designated Waste Containers: Use separate, clearly labeled containers for solid waste, non-halogenated solvent waste, and halogenated solvent waste. This practice is not only safer but also more cost-effective for disposal.[6]
-
Chemical Compatibility: Ensure the waste container material is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally appropriate. The original product container is often a suitable choice if it is in good condition.[8][9]
-
Avoid Mixing: Do not mix this compound waste with strong oxidizing agents or strong acids.[10][11]
Step-by-Step Operational Disposal Plan
This protocol provides a direct, sequential workflow for the safe collection and disposal of this compound waste.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all required PPE is correctly worn to minimize exposure.[12]
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA standards.[10] | Protects against splashes and potential eye irritation from dust or aerosols. |
| Hand Protection | Chemical-resistant nitrile rubber gloves.[10] | Prevents skin contact and absorption. Gloves must be inspected before use. |
| Protective Clothing | A lab coat must be worn at all times.[1] | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory | A NIOSH/MSHA-approved respirator may be required if dust is generated or work is performed in a poorly ventilated area.[2] | Protects against inhalation of potentially harmful aerosols or dust. |
Step 2: Waste Collection and Container Management
Proper containment is critical for preventing leaks and ensuring safe storage prior to disposal.
-
Select a Container: Choose a clean, dry, and chemically compatible container with a secure screw-top cap.[8] Do not use food containers.[8]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired solid this compound in a designated solid waste container.[1]
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, pipette tips, gloves) should also be placed in the solid hazardous waste container.
-
Solutions: Solutions containing the compound should be collected in a designated liquid hazardous waste container.
-
-
Headspace: Do not fill liquid waste containers completely. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[8]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[8][9] This prevents the release of vapors and protects the integrity of the contents.
Step 3: Accurate and Compliant Hazardous Waste Labeling
Proper labeling is a regulatory requirement and is essential for the safety of all laboratory and waste management personnel.[8]
-
Attach a Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[6]
-
Complete All Fields: The label must be filled out completely and legibly.
| Label Component | Required Information | Why It's Critical |
| "Hazardous Waste" | The words "Hazardous Waste" must be prominently displayed.[8] | This is a universal and regulatory requirement for immediate hazard identification. |
| Chemical Constituents | List all contents by their full chemical name and estimate the percentage of each.[13] Do not use abbreviations or formulas. | Informs waste handlers of the container's contents for safe handling, segregation, and proper ultimate disposal. |
| Generator Information | Name of the Principal Investigator (PI), laboratory location (building and room number).[6][8] | Establishes accountability and a point of contact for any questions. |
| Accumulation Start Date | The date the first waste was added to the container.[1] | Ensures waste is not stored beyond regulatory time limits (typically up to one year for satellite areas).[9] |
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation until it is ready for pickup.[9]
-
Designate the SAA: The SAA must be a designated location within the laboratory where the waste was generated.[8]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[6]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[7][9]
-
Regular Inspection: Weekly inspection of the SAA is recommended to check for container leakage or degradation.[8]
Step 5: Arrange for Professional Disposal
The final disposal of this compound must be conducted by trained professionals.
-
Schedule a Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time, contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for collection.[7][9]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas. This must be done by trained EH&S staff or contractors.[7]
Decontamination and Spill Management
A comprehensive safety plan includes procedures for managing contamination and accidental releases.
-
Equipment Decontamination: For glassware contaminated with this compound, triple rinsing with a suitable solvent is recommended. The first rinseate must be collected and disposed of as hazardous waste.[7] While carbamates can be degraded by strong alkaline solutions, this process should only be performed by trained personnel, and the resulting solution must still be collected and disposed of as hazardous waste.[3]
-
Spill Response: In the event of a spill:
-
Evacuate personnel from the immediate area if necessary.[12]
-
Wearing appropriate PPE, contain the spill with an absorbent material like sand or vermiculite.[11]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]
-
Label the container as hazardous waste and dispose of it according to the protocol in Section 3.
-
Clean the spill area with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: US Environmental Protection Agency.
-
Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. Source: BenchChem.
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Regulation of Laboratory Waste. Source: American Chemical Society.
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Proper Disposal of Indole-3-Carbinol: A Comprehensive Guide for Laboratory Professionals. Source: BenchChem.
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Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University.
-
Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt University Medical Center.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Source: University of Pennsylvania EHRS.
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Guide to Managing Laboratory Chemical Waste. Source: Vanderbilt University.
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SAFETY DATA SHEET - tert-Butyl carbamate. Source: Fisher Scientific.
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Guidelines: Handling and Disposal of Chemicals. Source: Purdue Engineering.
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Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Source: Federal Register.
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Cooling Tower Chemicals - CARBAMATE. Source: MSDS.
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INDOLE (2-13C, 98%) - Safety Data Sheet. Source: Cambridge Isotope Laboratories.
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Safety Data Sheet: Indole-3-propionic acid. Source: Carl ROTH.
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Source: Restek.
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Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE. Source: ChemicalBook.
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Safety Data Sheet: Methyl carbamate. Source: Chemos GmbH & Co.KG.
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SAFETY DATA SHEET - N-BOC-1,2-diaminoethane. Source: Fisher Scientific.
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tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Source: Hoffman Fine Chemicals.
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Defensive Handling of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the safe handling and disposal of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from structurally similar molecules, including carbamate and indole derivatives, to establish a robust and cautious approach to personal protection. The core principle of this guide is to treat the compound with a high degree of caution, assuming potential for skin and eye irritation, and possible carcinogenicity based on analogous structures.
Hazard Analysis: A Precautionary Approach
-
Carbamate Moiety : Carbamates are a class of compounds with a wide range of biological activities. Some are used as pesticides and can exhibit toxicity. The general handling advice for carbamates includes avoiding dust formation, preventing skin and eye contact, and ensuring adequate ventilation.[1]
-
Indole Nucleus : Indole derivatives are ubiquitous in pharmaceuticals and biologically active molecules. While the indole ring itself is relatively benign, its derivatives can have diverse pharmacological effects.
-
Structural Analogs : A close structural analog, tert-Butyl ((1H-indol-5-yl)methyl)carbamate, is classified with Hazard Statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[2] Another related compound, methyl carbamate, is suspected of causing cancer.[3]
Given this information, it is prudent to handle this compound as a hazardous substance with the potential to cause skin and eye irritation, and with possible long-term health effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Double-gloving with powder-free nitrile gloves[4][5] | Full-coverage lab coat or gown with long cuffs[4] | A NIOSH-approved N95 or higher-rated respirator is recommended due to the potential for aerosolization of fine powders.[3][6] |
| Solution Preparation and Transfers | Chemical safety goggles | Nitrile gloves (or other chemically resistant gloves)[1][7] | Full-coverage lab coat | Work should be performed in a certified chemical fume hood. |
| Post-Reaction Work-up and Purification | Chemical safety goggles | Nitrile gloves (or other chemically resistant gloves) | Full-coverage lab coat | Work should be performed in a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles | Heavy-duty, chemically resistant gloves | Chemical-resistant apron over a lab coat | Not generally required if handling sealed waste containers. |
Causality of PPE Choices
-
Eye and Face Protection : The high risk of serious eye irritation, as indicated by a structural analog, necessitates the use of chemical safety goggles at a minimum.[2] A face shield provides an additional layer of protection against splashes during solution handling.
-
Hand Protection : Double-gloving is a best practice when handling potentially hazardous powders to prevent exposure in case the outer glove is compromised.[5] Powder-free gloves are recommended to avoid aerosolization of the compound.[4] For work with solutions, the choice of glove material should be based on the solvent's breakthrough time. Nitrile gloves offer good protection against a wide range of laboratory chemicals.[7][8]
-
Body Protection : A full-coverage lab coat or gown is necessary to protect the skin from potential contact.[7] Long cuffs that can be tucked into gloves provide a better seal.[4]
-
Respiratory Protection : When handling the solid form, especially during weighing or transfers where dust can be generated, respiratory protection is crucial. An N95 respirator is the minimum recommendation, though a higher level of protection may be warranted based on a site-specific risk assessment.[3][6]
Procedural Guidance: Donning, Doffing, and Decontamination
The effectiveness of PPE is contingent on its proper use. The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Step-by-Step Decontamination and Disposal Protocol:
-
Work Area Decontamination : Upon completion of work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
PPE Removal : Follow the doffing sequence outlined in the diagram above. The outer gloves should be removed first and disposed of as contaminated waste.
-
Hand Hygiene : After removing all PPE, wash hands thoroughly with soap and water.[9]
Emergency Procedures: Swift and Safe Response
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Chemical Waste Disposal Workflow
Disposal Protocol:
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.
-
Containment : Solid and liquid waste should be collected in separate, clearly labeled, and sealed containers.
-
Disposal : All waste must be disposed of through a licensed hazardous waste contractor, in accordance with local, state, and federal regulations. Do not discharge into the environment.[1]
References
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Retrieved from [Link]
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024). Retrieved from [Link]
-
CAS 267875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)carbamate - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]
-
Personal protective equipment when handling plant protection products - BVL. (n.d.). Retrieved from [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - MDPI. (n.d.). Retrieved from [Link]
-
Waters Alliance System for Carbamate Analysis Method Guide. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Methyl carbamate - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA. (n.d.). Retrieved from [Link]
-
Carbamate Toxicity - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
